Isometheptene Maleate
Description
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTSDCLIDWKCPL-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857885 | |
| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51277-00-0 | |
| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereospecific Pharmacodynamics of Isometheptene: (R)-Selective Analgesia vs. (S)-Mediated Vasoconstriction
[1]
Executive Summary
Isometheptene (N,1,5-trimethyl-4-hexenylamine) has historically been administered as a racemic mixture (e.g., in Midrin®) for the treatment of tension and vascular headaches.[1][2][3] However, recent pharmacological dissection reveals a critical dichotomy in its enantiomeric activity. The (S)-enantiomer is the primary driver of peripheral vasoconstriction and hypertensive side effects via
Chemical Foundation & Stereochemistry
Isometheptene is a chiral aliphatic amine with a stereocenter at the C1 position (alpha to the secondary amine). The efficacy and safety profile of the drug are dictated by the absolute configuration at this center.
-
Chemical Name: N,1,5-trimethyl-4-hexenylamine
-
Chirality: The molecule exists as (R)-(-)-isometheptene and (S)-(+)-isometheptene.[1][4]
-
Structural Impact: The spatial arrangement of the methyl group at C1 influences binding affinity to the orthosteric site of G-protein coupled receptors (GPCRs), specifically differentiating between Adrenergic and Imidazoline families.
Visualization: Stereochemical Divergence
The following diagram illustrates the structural divergence and the resulting pharmacological pathways.
Figure 1: Mechanistic divergence of Isometheptene enantiomers. (S)-isomer drives adverse vascular events, while (R)-isomer targets central analgesic pathways.
Pharmacodynamics: The Mechanism of Action
The clinical utility of isolating (R)-isometheptene lies in its receptor selectivity.[1]
(S)-Isometheptene: The Vasopressor
The (S)-enantiomer acts as a mixed sympathomimetic .[4]
-
Direct Action: It acts as a potent agonist at post-synaptic
-adrenoceptors on vascular smooth muscle. This triggers the signaling cascade:-
Activation of Phospholipase C (PLC).
-
Generation of
and Diacylglycerol (DAG). -
Release of intracellular
from the sarcoplasmic reticulum Vasoconstriction .[5]
-
-
Indirect Action: Like tyramine, it displaces norepinephrine (NE) from presynaptic vesicles.[5]
-
Result: Significant increases in diastolic blood pressure and heart rate in animal models [1][2].
-
(R)-Isometheptene: The I1 Agonist
The (R)-enantiomer lacks significant direct
-
Localization:
receptors are concentrated in the rostral ventrolateral medulla (RVLM) and dorsal horn of the spinal cord. -
Mechanism: Activation of
receptors inhibits sympathetic outflow and modulates nociceptive processing. -
Therapeutic Advantage: This pathway provides analgesia (relevant for tension headaches) without the peripheral vasoconstriction associated with triptans or (S)-isometheptene [3].
Comparative Activity Profile
| Parameter | (S)-Isometheptene | (R)-Isometheptene |
| Primary Target | Imidazoline | |
| Vasoconstriction | Potent (Direct + Indirect) | Negligible / Weak |
| Effect on BP | Increases (Pressor) | Neutral / Slight Decrease |
| Mechanism Type | Mixed Sympathomimetic | Central Neuromodulator |
| Clinical Risk | Hypertension, Stroke Risk | Low CV Risk |
Experimental Protocols
To validate these stereospecific effects, researchers must utilize rigorous separation and functional assay protocols.
Protocol: Chiral Resolution via HPLC
Because isometheptene is a secondary amine, it requires specific conditions to prevent peak tailing and ensure baseline resolution.
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical to mask residual silanol activity and ensure sharp peaks for the amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Isometheptene has weak UV absorbance; consider refractive index (RI) detection if concentration permits).
-
Validation: Inject the racemate to establish retention times (
). Typically, the (R)-isomer elutes first on amylose-based phases, but this must be confirmed with optical rotation polarimetry.
Protocol: Functional Vasoconstriction Assay (Ex Vivo)
This assay quantifies the "Pressor Liability" of the enantiomers.
Materials:
-
Male Wistar rat thoracic aorta rings (endothelium-denuded to isolate smooth muscle effect).
-
Krebs-Henseleit buffer (37°C, carbogenated).
-
Isometric force transducers.
Workflow:
-
Preparation: Mount 3mm aortic rings in organ baths under 2g resting tension.
-
Equilibration: Allow 60 min equilibration, washing every 15 min.
-
Viability Check: Challenge with KCl (60 mM) to confirm contractility. Wash until baseline returns.
-
Agonist Curve: Add cumulative concentrations (
to M) of either (R)- or (S)-isometheptene. -
Antagonist Challenge: Incubate separate rings with Prazosin (0.1 µM, selective
blocker) for 30 min before agonist addition.
Data Analysis:
-
Plot Log[Concentration] vs. % Max Contraction (normalized to KCl response).
-
Result: (S)-isometheptene should display a sigmoidal dose-response curve with a lower
(higher potency) than (R)-isometheptene. Prazosin should right-shift the (S) curve significantly, confirming mediation.
Visualization: Experimental Workflow
Figure 2: Workflow for the isolation and pharmacological validation of isometheptene enantiomers.
Clinical Implications & Future Directions
The historical use of racemic isometheptene (Midrin) carried a burden of cardiovascular contraindications (e.g., uncontrolled hypertension, heart disease). The separation of the enantiomers presents a clear opportunity for drug repurposing:
-
TNX-201 (R-Isometheptene): Development programs (e.g., by Tonix Pharmaceuticals) have investigated the pure (R)-isomer as a non-opioid, non-triptan analgesic for daily tension-type headaches [4].
-
Safety Profile: By removing the (S)-isomer, the therapeutic window increases significantly, allowing for effective analgesia without the dose-limiting vasoconstriction.
Conclusion:
For researchers in drug development, isometheptene represents a classic case of "chiral switching." The (R)-enantiomer retains the desired central neural activity (
References
-
Villalón, C. M., et al. (2019). Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy. The Journal of Headache and Pain. Link
-
Valdivia, L. F., et al. (2004). Pharmacological analysis of the increases in heart rate and diastolic blood pressure produced by (S)-isometheptene and (R)-isometheptene in pithed rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Daugherty, B. L., et al. (2015).[3] (R)-isometheptene (IMH) binds to the imidazoline-1 receptor and (S)-isometheptene increases blood pressure.[3] Headache: The Journal of Head and Face Pain. Link
-
Tonix Pharmaceuticals. (2023). Pipeline: TNX-201 for Tension-Type Headache.[3] Link
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- 3. tonixpharma.com [tonixpharma.com]
- 4. d-nb.info [d-nb.info]
- 5. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]
In vitro sympathomimetic activity of Isometheptene Maleate
An In-Depth Technical Guide to the In Vitro Sympathomimetic Activity of Isometheptene Maleate
Foreword
Isometheptene is a sympathomimetic amine recognized for its vasoconstrictive properties, which has led to its application in the management of migraine and tension headaches.[1][2] Its clinical efficacy is attributed to a complex sympathomimetic mechanism of action that involves both direct and indirect interactions with the adrenergic system.[3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to elucidate the in vitro sympathomimetic activity of Isometheptene Maleate. We will move beyond a simple recitation of facts to a deeper exploration of the causality behind experimental design, providing field-proven insights into the methodologies required to characterize a compound with a multifaceted mechanism of action like Isometheptene. This document is structured to serve as a practical guide for designing and executing a rigorous in vitro pharmacology program.
Mechanistic Overview: The Dual-Action Hypothesis of Isometheptene
Isometheptene's sympathomimetic activity is not monolithic. Evidence suggests a dual mechanism:
-
Direct Adrenoceptor Agonism: Isometheptene is understood to directly bind to and activate adrenergic receptors (adrenoceptors), which are G-protein coupled receptors (GPCRs) crucial for regulating cardiovascular and smooth muscle tone.[1][4] Its vasoconstrictive effects strongly imply activity at α1-adrenoceptors, which couple to Gq/11 proteins, leading to an increase in intracellular calcium.[1][5] Activity at β-adrenoceptors, which typically couple to Gs to increase cyclic AMP (cAMP), has also been suggested.[3]
-
Indirect Sympathomimetic Action: A significant component of Isometheptene's activity is attributed to an indirect, "tyramine-like" effect.[3][6] This involves the compound being taken up into sympathetic nerve terminals and displacing endogenous catecholamines, such as norepinephrine, from storage vesicles. This released norepinephrine then acts on postsynaptic adrenoceptors to elicit a sympathomimetic response.
A thorough in vitro characterization must therefore dissect these two distinct, yet complementary, mechanisms.
Characterizing Direct Adrenoceptor Interactions
The first pillar of characterization is to define the direct binding and functional profile of Isometheptene at the nine human adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
Receptor Binding Affinity Profile
-
Causality: Before assessing function, we must first determine if the compound physically interacts with the target receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[5] By measuring the displacement of a high-affinity, subtype-selective radioligand, we can calculate the inhibition constant (Ki), which is an inverse measure of binding affinity. A lower Ki value signifies a higher binding affinity.[7]
| Receptor Subtype | Test Compound | Radioligand Used | Ki (nM) | Source Species |
| α1A | Isometheptene Maleate | [3H]-Prazosin | Not Reported | Human |
| Norepinephrine | [3H]-Prazosin | ~ 500 | Human | |
| α1B | Isometheptene Maleate | [3H]-Prazosin | Not Reported | Human |
| Norepinephrine | [3H]-Prazosin | ~ 400 | Human | |
| α1D | Isometheptene Maleate | [3H]-Prazosin | Not Reported | Human |
| Norepinephrine | [3H]-Prazosin | ~ 300 | Human | |
| β1 | Isometheptene Maleate | [3H]-CGP12177 | Not Reported | Human |
| Norepinephrine | [3H]-CGP12177 | ~ 1,100 | Human | |
| β2 | Isometheptene Maleate | [3H]-CGP12177 | Not Reported | Human |
| Norepinephrine | [3H]-CGP12177 | ~ 17,000 | Human |
-
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing a single human adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine a fixed amount of membrane protein (e.g., 10-50 µg), a fixed concentration of a subtype-selective radioligand (e.g., [3H]-Prazosin for α1 receptors at its Kd concentration), and a range of concentrations of Isometheptene Maleate (e.g., 0.1 nM to 100 µM).
-
Define "total binding" wells (membranes + radioligand) and "non-specific binding" wells (membranes + radioligand + a high concentration of a non-labeled competing ligand, e.g., 10 µM phentolamine).
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
-
Signal Detection & Analysis:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.[9]
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate "specific binding" = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Isometheptene.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
-
Functional Activity: Second Messenger Signaling
-
Causality: Binding does not equal activation. Functional assays are required to determine if Isometheptene is an agonist, antagonist, or inverse agonist at each receptor. This is achieved by measuring the downstream second messengers produced upon receptor activation. For α1-adrenoceptors (Gq-coupled), this is typically inositol triphosphate (IP3), which leads to calcium mobilization.[1][10] For β-adrenoceptors (Gs-coupled), this is cyclic AMP (cAMP).[11]
-
Data Presentation: Functional data is presented as potency (EC50, the concentration producing 50% of the maximal response) and efficacy (Emax, the maximal response relative to a full agonist).
| Receptor Subtype | Assay Type | Potency (EC50, nM) | Efficacy (Emax %) vs. Reference Agonist |
| α1A | IP3 Accumulation | Not Reported | Not Reported (vs. Phenylephrine) |
| β1 | cAMP Accumulation | Not Reported | Not Reported (vs. Isoproterenol) |
| β2 | cAMP Accumulation | Not Reported | Not Reported (vs. Isoproterenol) |
-
Experimental Protocol: HTRF-based cAMP Accumulation Assay (β-Adrenoceptors)
-
Cell Plating: Seed CHO or HEK293 cells expressing the target β-adrenoceptor subtype into a 384-well white plate and culture overnight.
-
Compound Addition: Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add increasing concentrations of Isometheptene Maleate. For antagonist mode, co-incubate with a fixed concentration of a reference agonist (e.g., Isoproterenol).
-
Stimulation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[12][13]
-
Signal Reading: Incubate for 60 minutes in the dark, then read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Analysis: Plot the HTRF ratio against the log concentration of Isometheptene and fit to a four-parameter logistic equation to determine EC50 and Emax.[14]
-
-
Experimental Protocol: IP1 Accumulation Assay (α1-Adrenoceptors)
-
Rationale: Measuring IP3 directly is challenging due to its very short half-life. A more robust method is to measure its stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[6]
-
Cell Plating: As with the cAMP assay, seed cells expressing the target α1-adrenoceptor subtype in an appropriate plate.
-
Stimulation: Replace the medium with a stimulation buffer containing LiCl. Add increasing concentrations of Isometheptene Maleate.
-
Lysis and Detection: After incubation (e.g., 30-60 minutes), lyse the cells and detect IP1 accumulation using a commercially available kit, often based on HTRF or ELISA principles.[6][15]
-
Analysis: The data analysis is analogous to the cAMP assay to determine EC50 and Emax values.
-
Characterizing Indirect Sympathomimetic Activity
The indirect, tyramine-like action of Isometheptene requires a different set of assays that incorporate the machinery of the sympathetic nervous system, namely neuronal uptake and neurotransmitter release.
Isolated Tissue Bath Assays
-
Causality: An isolated tissue preparation with intact sympathetic innervation, such as the rat thoracic aorta, is an excellent system to differentiate between direct and indirect actions.[16][17] By comparing the contractile response to Isometheptene before and after depleting neuronal norepinephrine stores (with a drug like reserpine), the contribution of the indirect mechanism can be quantified. A significant reduction in the contractile response after reserpine treatment would confirm an indirect, norepinephrine-releasing action.[3]
-
Experimental Protocol: Isolated Rat Aorta Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize a rat (e.g., Sprague-Dawley) and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.[18]
-
-
Mounting:
-
Suspend the aortic rings between two L-shaped stainless steel hooks in an isolated tissue bath chamber containing PSS at 37°C and bubbled with 95% O2 / 5% CO2.[16]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a basal resting tension (e.g., 1.5-2.0 g).
-
Wash the tissue every 15-20 minutes with fresh PSS.
-
Check tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve for a reference α1-agonist like phenylephrine.
-
After washout and re-equilibration, obtain a cumulative concentration-response curve for Isometheptene Maleate.
-
(Crucial Step for Indirect Action): In a separate set of tissues from a rat pre-treated with reserpine (which depletes catecholamine stores), repeat the concentration-response curve for Isometheptene.
-
-
Data Analysis:
-
Measure the maximal contraction and calculate the pD2 (-log EC50) for each compound.
-
A significant rightward shift and/or a reduction in the maximal response to Isometheptene in the reserpine-treated tissues compared to the untreated tissues provides strong evidence for an indirect sympathomimetic mechanism.[3]
-
-
Integrated View and Conclusion
References
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PubChem. Isometheptene | C9H19N | CID 22297. National Center for Biotechnology Information. [Link]
- van der Aart, J., et al. (2021). Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors. CPT: Pharmacometrics & Systems Pharmacology.
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Assay Guidance Manual. IP-3/IP-1 Assays. National Center for Biotechnology Information. [Link]
- Inoue, A., et al. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell.
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ResearchGate. Calcium Flux Assay. CHO-K1 cells expressing CCR5 on their surface were... [Link]
- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
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Frontiers in Pharmacology. Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. [Link]
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Creative BioMart. cAMP Accumulation Assay. [Link]
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ResearchGate. (PDF) Oral tyramine pressor test and the safety of MAO inhibitor drugs. [Link]
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University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]
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REPROCELL. From rat aorta to resistance arteries: measuring vascular contractility. [Link]
- Lenselink, E. B., et al. (2022). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations.
- Meyer-Lehnert, H., & Schrier, R. W. (1988).
- Pioszak, A. A. (2021). A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. Bio-protocol.
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Creative Bioarray. IP3/IP1 Assay. [Link]
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ResearchGate. Calcium influx assay in CHO-K1 cells. (A) Calcium influx assay measured... [Link]
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Cleveland Clinic. Acetaminophen; Dichloralphenazone; Isometheptene capsules. [Link]
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- Google Patents.
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Shimadzu. Analysis of Histamine and Tyramine Using Prominence Amino Acid Analysis System. [Link]
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JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]
- Tanimura, A., et al. (2019). Probes for manipulating and monitoring IP3. The Journal of Physiology.
- Gentry, P. R., et al. (2023). Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Frontiers in Pharmacology.
- Li, Y., et al. (2024). A Molecularly Imprinted Fluorescence Sensor for the Simultaneous and Rapid Detection of Histamine and Tyramine in Cheese. Foods.
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ResearchGate. (PDF) Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. [Link]
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ResearchGate. Study design of (A) competition radioligand binding assay to quantify β... [Link]
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YouTube. Drug-Receptor Interactions: Affinity, Efficacy, CRCs & Antagonism. [Link]
- Onk, O. A., et al. (2016). Iloprost relaxes phenylephrine-precontracted rat aortic rings. International Journal of Clinical and Experimental Medicine.
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Physicochemical Characterization of Isometheptene Maleate: A Technical Guide
Executive Summary
Isometheptene (N,6-dimethylhept-5-en-2-amine) has traditionally been marketed as the Mucate salt (e.g., in Midrin®) for the treatment of vascular headaches.[1] However, modern preformulation strategies increasingly favor the Maleate salt form, particularly of the purified (R)-enantiomer , due to superior crystallinity and defined thermal events that facilitate robust solid oral dosage form development.
This guide details the physicochemical properties of Isometheptene Maleate, specifically focusing on the (R)-enantiomer as described in recent pharmaceutical patent literature. It provides a technical roadmap for researchers to synthesize, characterize, and validate this salt form, contrasting it with the legacy Mucate salt where applicable.
Molecular Architecture
The transition from the mucate to the maleate salt represents a shift from a complex, often amorphous-prone counterion (galactaric acid) to a dicarboxylic acid (maleic acid) that promotes tight crystal lattice packing.
Chemical Identity[1][2]
-
Active Moiety: (R)-N,6-dimethylhept-5-en-2-amine[1]
-
Counterion: Maleic Acid ((Z)-butenedioic acid)[1]
-
Stoichiometry: 1:1 (Amine:Acid)[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 257.33 g/mol [2]
Chirality and Salt Formation
Isometheptene contains a chiral center at the C-2 position.[1] While historical preparations were racemic, the (R)-enantiomer is the pharmacologically dominant sympathomimetic. The maleate salt is formed via proton transfer from the maleic acid carboxylic group to the secondary amine of isometheptene.
pKa Considerations:
-
Isometheptene (Base) pKa: ~10.8 (Secondary amine)[1]
-
Maleic Acid pKa1: 1.9[1]
- : ~8.9[1]
-
Implication: The large
(>3) ensures complete proton transfer, resulting in a stable salt rather than a co-crystal.
Physicochemical Properties[1][4][5][6][7][8][9][10]
The following data summarizes the core solid-state properties of (R)-Isometheptene Maleate, derived from high-precision characterization workflows.
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) reveals a distinct, sharp melting endotherm, indicative of high crystalline purity.[1] This contrasts with the broader melting ranges often observed in mucate salts due to hydration or lower crystallinity.
| Parameter | Value / Range | Observation |
| Melting Point ( | 112°C – 120°C | Sharp endothermic event |
| Enthalpy of Fusion ( | High (Qualitative) | Indicates stable lattice energy |
| Degradation | >160°C | Stable melt phase prior to decomposition |
Crystallinity (XRPD)
X-Ray Powder Diffraction (XRPD) provides the fingerprint for the (R)-Isometheptene Maleate polymorph.[1] The pattern is characterized by well-resolved reflections at low angles, confirming a specific unit cell packing.
Key Diffraction Peaks (
Solubility Profile
While the free base is an oil practically insoluble in water, the maleate salt exhibits high aqueous solubility, classifying it likely as BCS Class I (High Solubility, High Permeability) relative to the therapeutic dose.[1]
-
Water: Soluble (>100 mg/mL estimated)[1]
-
Dichloromethane: Soluble (Lipophilic ion pair potential)[1]
Experimental Protocols
The following protocols are designed to ensure reproducibility and "self-validation"—meaning the results of one step confirm the success of the previous step.
Synthesis of (R)-Isometheptene Maleate
Objective: Isolate high-purity crystalline salt from the oily free base.[1]
-
Charge: Dissolve 1.0 equivalent of (R)-Isometheptene free base in Isopropyl Acetate (IPAc) (Solvent selection is critical: IPAc allows for antisolvent crystallization).
-
Acid Addition: Prepare a solution of 1.05 equivalents of Maleic Acid in warm IPAc or Ethanol.
-
Crystallization: Add the acid solution dropwise to the base solution at 50°C.
-
Nucleation: Cool slowly to 20°C at a rate of 10°C/hour. If oiling occurs, seed with authentic (R)-Isometheptene Maleate crystals.
-
Isolation: Filter the white crystalline solid and wash with cold IPAc.
-
Drying: Vacuum dry at 45°C for 12 hours.
Characterization Workflow (Self-Validating)
This workflow ensures that the material produced is the correct polymorph and chemically pure.
Figure 1: Self-validating characterization logic.[1] Failure at any node triggers a reprocessing loop.
Stability & Preformulation Implications[1]
Maillard Reaction Risk
Critical Insight: Isometheptene is a secondary amine.[1] Maleic acid is a dicarboxylic acid but can contain trace maleic anhydride impurities or undergo Michael addition under stress.
-
Risk: Low compared to reducing sugars (lactose), but compatibility with aldehyde-containing excipients must be screened.[1]
-
Mitigation: Avoid lactose in formulation; use Mannitol or Microcrystalline Cellulose (MCC).[1]
Hygroscopicity
Maleate salts can be variable in hygroscopicity.[1]
-
Protocol: Perform Dynamic Vapor Sorption (DVS).
-
Target: Mass change < 2% at 80% RH. If > 2%, the salt may require humidity-controlled packaging.
Salt Selection Logic
Why choose Maleate over Mucate?
Figure 2: Comparative advantages of Maleate salt architecture.[1]
References
-
ChemicalBook. (n.d.).[1] Isometheptene Maleate - Chemical Properties and Usage. Retrieved from
-
Google Patents. (2015).[1] WO2015188005A1 - Novel (R)-isometheptene compositions and uses. Retrieved from
-
PubChem. (n.d.).[1][6] Isometheptene Mucate (Compound Summary). Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.).[1] Isometheptene Maleate Product Data. Retrieved from
Sources
- 1. Isometheptene Mucate | C24H48N2O8 | CID 15605556 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. WO2015188005A1 - Novel (r)-isometheptene compositions and uses - Google Patents [patents.google.com]
- 4. isometheptene CAS#: 503-01-5 [amp.chemicalbook.com]
- 5. isometheptene CAS#: 503-01-5 [m.chemicalbook.com]
- 6. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Non-Migraine Therapeutic Applications of Isometheptene Maleate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Situating Isometheptene Maleate in the Therapeutic Landscape
Isometheptene, a sympathomimetic amine, has historically been a component of combination analgesics for headache relief. While its primary association is with the management of migraine headaches, its pharmacological profile lends itself to other therapeutic considerations, most notably in the treatment of tension-type headaches. This guide provides a detailed exploration of the scientific underpinnings of isometheptene's utility beyond migraine, focusing on its mechanism of action, pharmacological characteristics, and its application in treating tension headaches. It is important to note that isometheptene is most commonly available in combination with other active ingredients, such as dichloralphenazone and acetaminophen, and much of the clinical understanding is derived from studies of these combination products.[1][2]
Core Pharmacology of Isometheptene
Isometheptene's therapeutic effects are rooted in its action as a sympathomimetic amine, leading to vasoconstriction.[1][3] This action is central to its efficacy in treating vascular headaches.
1.1. Mechanism of Action
Isometheptene functions as an indirect-acting sympathomimetic agent. Its primary mechanism involves the activation of the sympathetic nervous system. It is believed to act on adrenergic receptors, which leads to the constriction of both cranial and cerebral arterioles.[2][4] This vasoconstrictive effect helps to alleviate certain types of headaches that are associated with vasodilation. The compound mimics the physiological responses of endogenous catecholamines like epinephrine and norepinephrine.[5]
The vasoconstriction is achieved through the contraction of smooth muscle in the blood vessel walls.[5] This process is initiated by the binding of isometheptene to adrenergic receptors on the smooth muscle cells, which triggers a signaling cascade resulting in vasoconstriction.
Caption: Simplified signaling pathway of Isometheptene's vasoconstrictive action.
1.2. Pharmacokinetics
Upon oral administration, isometheptene is readily absorbed into the bloodstream, with peak plasma concentrations typically reached within 1 to 2 hours.[6] The drug is distributed throughout the body and is primarily excreted via the renal route.[6]
Therapeutic Application in Tension-Type Headaches
The primary non-migraine application of isometheptene is in the management of tension headaches.[1][7] While the pathophysiology of tension headaches is complex and not fully elucidated, vascular components are thought to play a role in some cases.
2.1. Rationale for Use
The rationale for using isometheptene in tension headaches stems from its vasoconstrictive properties.[2][4] In combination with a mild sedative like dichloralphenazone and an analgesic such as acetaminophen, isometheptene can address multiple facets of a tension headache. The isometheptene component specifically targets the vascular component by constricting dilated cranial vessels.[2][4]
2.2. Clinical Considerations
Products containing isometheptene are indicated for the relief of tension and vascular headaches.[4][7] The typical adult dosage for tension headaches in combination products is one or two capsules every four hours, with a maximum of eight capsules per day.[7][8]
Preclinical and Clinical Data Landscape
It is crucial to acknowledge that much of the clinical data for isometheptene is derived from its use in combination therapies. The brand name Midrin, which contained isometheptene mucate, dichloralphenazone, and acetaminophen, was a common formulation, though it has been discontinued.[2][9] Generic versions may still be available.[2]
| Parameter | Isometheptene Mucate (in combination with Dichloralphenazone and Acetaminophen) | References |
| Indication | Tension and Vascular Headaches | [4][7] |
| Mechanism | Cranial Vasoconstriction (Sympathomimetic) | [2][4] |
| Dosage (Tension Headache) | 1-2 capsules every 4 hours (not to exceed 8 capsules/day) | [7][8] |
| Onset of Action | Peak plasma concentration in 1-2 hours | [6] |
Experimental Protocols and Methodologies
Due to the long-standing use of isometheptene in combination products, specific, publicly available, detailed experimental protocols for evaluating its sole efficacy in non-migraine applications are scarce. However, researchers can adapt standard preclinical and clinical models for tension headaches to investigate the specific contribution of isometheptene.
4.1. Preclinical Models
-
In Vitro Vasoconstriction Assays: Isolated cranial artery preparations from animal models (e.g., rats, rabbits) can be used to measure the direct vasoconstrictive effects of isometheptene. Changes in arterial diameter in response to varying concentrations of the drug can be quantified.
-
In Vivo Models of Headache: While challenging to establish, models that induce headache-like behaviors in animals can be employed. The administration of isometheptene could be assessed for its ability to reverse these behaviors.
4.2. Clinical Trial Design
A robust clinical trial to evaluate isometheptene for tension headaches would ideally involve a double-blind, placebo-controlled, randomized design.
Caption: A conceptual workflow for a clinical trial evaluating Isometheptene for tension headaches.
Future Directions and Unexplored Potential
A patent application has suggested the potential for isometheptene in treating cramps related to smooth muscle spasms, such as menstrual or other visceral cramps.[10] This is a theoretically plausible application given its mechanism of action on smooth muscle. However, this remains a speculative area requiring significant preclinical and clinical investigation to establish safety and efficacy.
Conclusion
Isometheptene maleate's primary and clinically recognized non-migraine therapeutic application is in the management of tension-type headaches, almost exclusively as a component of combination analgesic products. Its efficacy is attributed to its sympathomimetic-induced vasoconstriction of cranial and cerebral arterioles. While there is a long history of clinical use in this context, there is a notable lack of contemporary, robust, single-agent clinical trial data. Future research could focus on delineating the specific contribution of isometheptene to headache relief and exploring its potential in other conditions related to smooth muscle spasticity.
References
-
medtigo. isometheptene | Dosing and Uses. [Link]
-
Wikipedia. Isometheptene. [Link]
-
Drugs.com. Isometheptene, Dichloralphenazone and Acetaminophen Capsules: Package Insert / Prescribing Info. [Link]
-
RxList. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
ResearchGate. Comparative Study of a Combination of Isometheptene Mucate, Dichloralphenazone With Acetaminophen and Sumatriptan Succinate in the Treatment of Migraine | Request PDF. [Link]
-
Taylor & Francis Online. Isometheptene – Knowledge and References. [Link]
-
PCCA. THE PCCA BLOG | Compounding Opportunity with Isometheptene Mucate USP. [Link]
-
Cleveland Clinic. Acetaminophen; Dichloralphenazone; Isometheptene capsules. [Link]
- Google Patents. US20140212486A1 - Isometheptene isomer.
-
Medscape. Midrin (isometheptene/dichloralphenazone/acetaminophen) dosing, indications, interactions, adverse effects, and more. [Link]
-
National Center for Biotechnology Information. Isometheptene | C9H19N | CID 22297 - PubChem. [Link]
-
Drugs.com. Isometheptene, Caffeine, and Acetaminophen Tablets: Package Insert / Prescribing Info. [Link]
Sources
- 1. Isometheptene - Wikipedia [en.wikipedia.org]
- 2. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Buy Isometheptene hydrochloride | 6168-86-1 | > 95% [smolecule.com]
- 6. isometheptene | Dosing and Uses | medtigo [medtigo.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Midrin (isometheptene/dichloralphenazone/acetaminophen) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 9. THE PCCA BLOG | Compounding Opportunity with Isometheptene Mucate [pccarx.com]
- 10. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Chiral Separation of Isometheptene Enantiomers
Abstract
This application note presents a detailed protocol for the chiral separation of isometheptene enantiomers using High-Performance Liquid Chromatography (HPLC). Isometheptene, a sympathomimetic amine used in the treatment of migraines and tension headaches, exists as a racemic mixture of (R)- and (S)-enantiomers.[1] Emerging research indicates potential differences in the pharmacological and toxicological profiles of these enantiomers, making their separation and individual characterization critical for drug development and quality control.[2][3][4] This guide provides a comprehensive methodology, from the foundational principles of chiral chromatography to a step-by-step protocol for method development, optimization, and validation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Isometheptene
Isometheptene is a secondary amino compound that acts as a vasoconstrictor, contributing to its efficacy in headache relief.[5] Like many pharmaceuticals, isometheptene is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers ((R)- and (S)-isometheptene). While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement differs.
This seemingly subtle difference in stereochemistry can lead to significant variations in biological activity. The physiological environment, composed of chiral entities like enzymes and receptors, often interacts differently with each enantiomer. For instance, studies have suggested that the (S)-isometheptene enantiomer may induce more pronounced vasopressor responses compared to the (R)-enantiomer in certain models.[3] Furthermore, the (R)-enantiomer has been investigated for its potential as an antihypertensive agent with a potentially better side-effect profile than the racemic mixture.[4]
Consequently, the ability to separate and quantify the individual enantiomers of isometheptene is of paramount importance for:
-
Pharmacological Research: To elucidate the specific therapeutic and adverse effects of each enantiomer.
-
Drug Development: To potentially develop enantiopure formulations with improved efficacy and safety profiles.
-
Quality Control: To ensure the consistent enantiomeric composition of isometheptene in pharmaceutical preparations.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[6][7] This application note details a robust HPLC method for the baseline separation of isometheptene enantiomers.
Principles of Chiral Separation by HPLC
The separation of enantiomers by HPLC is typically achieved through the use of a chiral stationary phase (CSP).[8] A CSP is a solid support, usually silica-based, to which a chiral selector molecule is immobilized.[8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[9] These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the column and, thus, separation.[9]
For the separation of amines like isometheptene, several types of CSPs have proven effective. These include:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs for a broad range of chiral compounds, including amines.[10][11]
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[10][12][13]
-
Pirkle-type CSPs: These phases, based on π-acidic or π-basic moieties, can effectively resolve enantiomers of various compounds, including those with amine functionalities.[14][15]
The selection of the appropriate CSP and mobile phase is crucial for achieving a successful chiral separation and is often an empirical process.[16][17]
Experimental Protocol
This protocol outlines a systematic approach to developing and validating an HPLC method for the chiral separation of isometheptene enantiomers.
Materials and Reagents
-
Racemic Isometheptene standard (or individual enantiomers if available)
-
HPLC-grade Methanol
-
HPLC-grade Ethanol
-
HPLC-grade Isopropanol
-
HPLC-grade Acetonitrile
-
Ammonium acetate
-
Perchloric acid
-
Deionized water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: Proposed HPLC Method Parameters for Chiral Separation of Isometheptene
| Parameter | Recommended Starting Condition | Rationale and Optimization Guidance |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak® IG-3, Chiralcel® OD-H) | Polysaccharide phases are broadly applicable for amines.[10][11] If resolution is poor, screen other CSP types like crown ether or Pirkle-type columns. |
| Mobile Phase | Isocratic: Methanol with 10 mM Ammonium Acetate (70:30, v/v) | The addition of an ionic modifier like ammonium acetate can improve peak shape for basic compounds like isometheptene. Vary the ratio of organic solvent to aqueous buffer to optimize retention and resolution. |
| Flow Rate | 0.7 mL/min | Chiral separations often benefit from lower flow rates to enhance selectivity.[16] Adjust between 0.5 and 1.0 mL/min to balance resolution and analysis time. |
| Column Temperature | 25°C | Temperature can influence chiral selectivity.[16] Evaluate temperatures between 15°C and 40°C. Lower temperatures may improve resolution but increase backpressure. |
| Detection Wavelength | 220 nm | Isometheptene lacks a strong chromophore. Detection at a lower UV wavelength will be necessary for adequate sensitivity. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector response. |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic isometheptene in the mobile phase at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Method Development and Optimization Workflow
The following workflow provides a systematic approach to developing and optimizing the chiral separation.
Caption: Workflow for Chiral Method Development.
Method Validation
Once an optimized method is established, it must be validated to ensure its reliability and accuracy, following ICH guidelines.[18][19][20]
Key Validation Parameters:
-
Specificity: The ability to assess the enantiomers in the presence of impurities or degradation products. This can be evaluated through forced degradation studies (acid, base, oxidation, heat, light).[13]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. A minimum of five concentrations should be used.[19]
-
Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of enantiomer spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[21]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).
Caption: HPLC Method Validation Pathway.
Data Interpretation and System Suitability
For each chromatographic run, the following system suitability parameters should be monitored to ensure the performance of the system:
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A resolution of >1.5 is generally required for baseline separation.
-
Tailing Factor (T): A measure of peak symmetry. A value ≤ 2 is typically acceptable.
-
Theoretical Plates (N): A measure of column efficiency.
Conclusion
The chiral separation of isometheptene enantiomers is a critical analytical task in pharmaceutical research and development. The HPLC method outlined in this application note provides a robust starting point for achieving this separation. By systematically screening appropriate chiral stationary phases and optimizing the mobile phase composition, a reliable and reproducible method can be developed. Subsequent validation according to ICH guidelines will ensure the method is suitable for its intended purpose, whether for pharmacokinetic studies, stability testing, or quality control of pharmaceutical formulations.
References
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy. PubMed Central. Available at: [Link]
-
What are the various ways of Chiral Separation by using HPLC? YouTube. Available at: [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]
-
Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy. PubMed. Available at: [Link]
- Isometheptene isomer. Google Patents.
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Isometheptene. PubChem - NIH. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]
-
(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Structural features which influence drug action. IS MUNI. Available at: [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
-
Acetaminophen; Dichloralphenazone; Isometheptene capsules. Cleveland Clinic. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. Available at: [Link]
-
stereochemistry and biological activity of drugs. Available at: [Link]
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Ex vivo human subcutaneous resistance artery model for vasoconstriction
Application Note: Ex Vivo Human Subcutaneous Resistance Artery Model for Vasoconstriction
Executive Summary
This application note details the isolation, mounting, and functional assessment of human subcutaneous resistance arteries (150–350 µm diameter) using wire myography. Unlike conduit arteries, resistance arteries regulate peripheral vascular resistance and, consequently, systemic blood pressure. This model is the "gold standard" for translating vascular reactivity data from rodent models to human physiology, particularly for hypertension, diabetes, and drug safety screening.
Key Advantages:
-
Translational Relevance: Directly assesses human vascular smooth muscle (VSMC) and endothelial function.
-
Mechanistic Clarity: Distinguishes between receptor-mediated constriction (e.g., GPCRs) and voltage-gated calcium channel (VGCC) activation.
-
High Throughput: Multi-channel myograph systems allow simultaneous testing of multiple agonists or inhibitors.
Physiological Rationale & Mechanism
Resistance arteries maintain a state of partial constriction (vascular tone) in vivo. In an ex vivo setting, this tone is lost. To restore physiological relevance, the vessel must be normalized—stretched to a specific internal circumference (
Signaling Pathways: The protocol focuses on two distinct vasoconstriction mechanisms:[4]
-
Electromechanical Coupling: Depolarization by high extracellular Potassium (
) opens L-type Voltage-Gated Calcium Channels (VGCC), causing rapid influx. -
Pharmacomechanical Coupling: Agonists like Norepinephrine (NE) or Endothelin-1 (ET-1) bind G-Protein Coupled Receptors (GPCRs), activating the
pathway and (ROCK) mediated sensitization.
Figure 1: Vasoconstriction pathways targeted in this protocol. High KCl bypasses receptors to test smooth muscle viability directly via VGCCs.
Materials & Solutions
Critical Reagent Quality: Use only analytical grade salts. PSS must be prepared fresh or stored at 4°C for max 48 hours.
Table 1: Physiological Salt Solution (PSS) Composition
Gassed with 5% CO2 / 95% O2 to maintain pH 7.4 at 37°C.
| Component | Conc. (mM) | Function |
| NaCl | 119.0 | Osmolarity & Na+ gradient |
| KCl | 4.7 | Physiological Resting Potential |
| CaCl2 | 1.6 | Calcium source for contraction |
| MgSO4 | 1.17 | Enzymatic cofactor |
| NaHCO3 | 25.0 | pH Buffer (Bicarbonate) |
| KH2PO4 | 1.18 | Phosphate buffer |
| EDTA | 0.026 | Chelates heavy metals (prevents oxidation) |
| Glucose | 5.5 | Metabolic substrate |
Table 2: High-Potassium PSS (KPSS - 60mM)
Used for "Wake-up" and viability testing. Prepared by equimolar substitution of NaCl with KCl to maintain isotonicity.
| Component | Conc. (mM) | Note |
| NaCl | 63.7 | Reduced to compensate for KCl |
| KCl | 60.0 | Depolarizing agent |
| Others | Same as PSS | Keep Ca, Mg, Glucose constant |
Tissue Acquisition & Preparation (The "No-Touch" Technique)
Source: Human subcutaneous fat biopsies (gluteal/abdominal) or surgical waste (e.g., hernia repair). Transport: Cold PSS (4°C), aerated. Transport time < 2 hours preferred.
Protocol:
-
Dissection: Under a stereo microscope (20-40x), pin the fat pad in a Sylgard dish containing cold PSS.
-
Identification: Locate resistance arteries (white/translucent, distinct smooth muscle layers) vs. veins (thinner, collapsible, often blood-filled).
-
Isolation: Using fine forceps and micro-scissors, clear the surrounding adipose and connective tissue.
-
CRITICAL:Do not grasp the vessel lumen or wall. Hold only the adventitial connective tissue strands. Forceps damage causes endothelial dysfunction.
-
-
Segmentation: Cut vessel segments of ~2 mm in length.
Mounting & Normalization (The Mulvany-Halpern Method)
This is the most critical step for reproducibility.
Step-by-Step Mounting:
-
Thread a 40 µm stainless steel wire through the lumen of the vessel. Secure it to the myograph jaw.[2][5][6]
-
Thread a second wire through the lumen, being careful not to rub the endothelium. Secure it to the opposing jaw.[5]
-
Align the jaws so the wires are parallel and the vessel is not twisted.
-
Fill the bath with PSS, heat to 37°C, and bubble with 95% O2 / 5% CO2.
Normalization Protocol (IC100 Calculation):
We must define the vessel size (
-
Stretch: Stepwise stretch the vessel (e.g., 10 µm steps). Record the passive force (
) at each step. -
Calculate Pressure: Convert Force to equivalent Pressure (
) using the Laplace Law: -
Plot: Plot Wall Tension vs. Internal Circumference (
). -
Target: Determine the intersection with the 100 mmHg isobar (
). -
Set Point: Relax the vessel slightly to 0.9 ×
.-
Reasoning: At 0.9
, the vessel develops maximal active tension ( ).[1]
-
Experimental Protocol: Viability & Vasoconstriction
Phase A: The "Wake-Up" Protocol
Before testing drugs, the vessel must be "woken up" to ensure the smooth muscle and endothelium are functional.
-
Rest: Allow 30 min equilibration at 0.9
. -
Stimulation 1 (NA): Add Norepinephrine (10 µM). Observe constriction.
-
Wash (3x with PSS).
-
-
Stimulation 2 (KPSS): Add KPSS (60mM). Observe rapid constriction (depolarization).
-
Wash (3x with PSS).
-
-
Endothelial Check:
-
Add Norepinephrine (5 µM) to pre-constrict (plateau phase).
-
Add Acetylcholine (ACh, 10 µM).
-
Criteria: >50% relaxation indicates intact endothelium. <50% suggests damage; discard vessel if studying endothelial function.
-
Phase B: Agonist Concentration-Response Curves (CRC)
Construct cumulative CRCs for Norepinephrine (NE) or Endothelin-1 (ET-1).
-
Baseline: Ensure stable baseline force.
-
Dosing: Add agonist in half-log increments (e.g., 1nM, 3nM, 10nM...).
-
Timing: Wait for the response to plateau (2-5 mins for NE; 10-15 mins for ET-1) before the next addition.
-
Note: ET-1 causes very durable constriction; washout is difficult. It is usually the final experiment.
-
Figure 2: Experimental Workflow from biopsy to data analysis.[2]
Data Analysis & Interpretation
1. Active Pressure Calculation:
Convert raw force (mN) to active pressure (kPa) to normalize for vessel length.
2. Curve Fitting: Fit data to the Hill Equation (4-parameter logistic) to derive:
- : Maximal efficacy (constriction).
- : Sensitivity (negative log of concentration producing 50% response).
3. Quality Control Criteria:
-
Discard if
to KPSS < 1.0 mN/mm (indicates dead tissue). -
Discard if ACh relaxation < 30-50% (if endothelial integrity is required).
References
-
Mulvany MJ, Halpern W. Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats. Circulation Research. 1977;41(1):19-26. Link
-
Danish Myo Technology (DMT). Wire Myography: The Ultimate Guide (Protocol Included). Reprocell. 2023.[5][7] Link
-
Aalkjaer C, et al. Guidelines for the measurement of vascular function and structure in isolated arteries and veins. Am J Physiol Heart Circ Physiol. 2023.[6] Link[7]
-
Schiffrin EL. Reactivity of small blood vessels in hypertension: relation with structural changes. Hypertension. 1992;19(2_suppl):II1-9. Link
-
Maguire JJ, Davenport AP. Endothelin receptors and their antagonists. Seminars in Nephrology. 2015. Link
Sources
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Optimal Wire Myography Normalization for the Rat Dorsal Penile, Internal Pudendal and Internal Iliac Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibrating your DMT Myograph | ADInstruments [adinstruments.com]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. reprocell.com [reprocell.com]
- 6. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Method for Isometheptene Maleate
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Isometheptene Maleate. The protocol is designed for researchers, scientists, and drug development professionals to ensure the accurate quantification of Isometheptene Maleate in the presence of its degradation products. This method is crucial for assessing the stability of the drug substance, which is a key requirement for regulatory submissions and for ensuring the safety and efficacy of the final pharmaceutical product. The methodology herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction
Isometheptene is a sympathomimetic amine that exhibits vasoconstricting properties, making it effective in the treatment of migraines and tension headaches.[1][2] It is commonly formulated as a salt, such as Isometheptene Maleate, to improve its physicochemical properties.[3] The chemical stability of an active pharmaceutical ingredient (API) like Isometheptene Maleate is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and pH.
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, or other components in the sample matrix.[4] The development of such a method is a regulatory requirement and a scientific necessity to ensure that the quality, safety, and efficacy of a drug product are maintained throughout its shelf life.[4][5] This application note details a systematic approach to developing a robust, stability-indicating HPLC method for Isometheptene Maleate, beginning with an understanding of its properties and culminating in a fully validated analytical procedure.
Physicochemical Properties of Isometheptene Maleate
A foundational understanding of the analyte's properties is paramount for logical method development.[4]
-
Chemical Structure: Isometheptene is N,6-dimethylhept-5-en-2-amine.[1] As Isometheptene Maleate, it is the salt formed with maleic acid.
-
Appearance: Isometheptene Mucate, a similar salt, is described as a white crystalline powder.[6]
-
Solubility: Isometheptene Mucate is sparingly soluble in water.[7] This suggests that a hydro-organic solvent mixture will be necessary for sample and standard preparation.
-
Chromophoric Properties: The double bond in the heptene chain provides some UV absorbance, which is essential for detection by HPLC with a UV detector. The maleate salt form will also contribute to UV absorbance. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for sensitive detection.
Strategy for Method Development
The development of a stability-indicating method is a multi-stage process that involves stress testing (forced degradation) to generate potential degradation products, followed by the optimization of chromatographic conditions to achieve adequate separation. The overall workflow is depicted below.
Caption: Workflow for Stability-Indicating Method Development.
Initial HPLC Parameter Selection
-
Column: A reversed-phase (RP) column is the preferred choice for separating moderately polar compounds like Isometheptene.[4] A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point due to its versatility.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is typical for RP-HPLC.
-
Aqueous Phase: Since Isometheptene is a basic amine, controlling the pH of the mobile phase is critical to ensure good peak shape and consistent retention. A pH between 3 and 7 is generally recommended to keep the amine protonated and avoid peak tailing. A phosphate or acetate buffer is a suitable choice.
-
Organic Phase: Acetonitrile or methanol can be used. Acetonitrile often provides better peak shape and lower backpressure.
-
-
Detection: A UV detector is appropriate. The wavelength should be set at the λmax of Isometheptene Maleate, determined by scanning a dilute solution.
-
Mode: A gradient elution is recommended initially to ensure that all potential degradation products, which may have a wide range of polarities, are eluted from the column in a reasonable time.[8]
Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade Isometheptene Maleate under various stress conditions to generate potential degradation products and demonstrate the method's specificity. The goal is to achieve 5-20% degradation of the API.[9][10]
Materials:
-
Isometheptene Maleate Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water and Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
Procedure: Prepare a stock solution of Isometheptene Maleate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to ~100 µg/mL.
-
-
Thermal Degradation:
-
Expose solid Isometheptene Maleate powder to 80°C in a dry heat oven for 24 hours.
-
Dissolve the stressed powder to prepare a solution of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of Isometheptene Maleate (~100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the solution directly.
-
-
Control Sample:
-
Prepare a solution of unstressed Isometheptene Maleate at ~100 µg/mL.
-
Causality Note: The stress conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common degradation pathways for pharmaceutical compounds during manufacturing, shipping, and storage.[10][11] Achieving a target degradation of 5-20% is crucial; too little degradation may not produce detectable impurities, while excessive degradation could lead to secondary degradants that are not relevant to real-world stability.[11]
Protocol 2: Optimized HPLC Method
Objective: To provide the final chromatographic conditions that achieve baseline separation of Isometheptene Maleate from all degradation products.
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 10% B; 18.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 220 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Causality Note: A phosphate buffer at pH 3.5 ensures the secondary amine of Isometheptene is fully protonated, leading to a single ionic species and a sharp, symmetrical peak. The gradient elution from a low to high percentage of acetonitrile allows for the retention and separation of early-eluting polar degradants, followed by the elution of the parent API and any non-polar degradants.
Method Validation (as per ICH Q2(R1))
Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[12][13] The validation should be performed according to the ICH Q2(R1) guideline.[12]
Caption: Key Validation Parameters as per ICH Q2(R1).
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the API peak is free from interference from degradants, impurities, or excipients. | Peak purity index > 0.999 (using DAD), baseline resolution > 2 between API and closest peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To demonstrate the closeness of agreement between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within limits when pH, flow rate, column temp are varied slightly. |
Conclusion
This application note provides a systematic and scientifically-grounded framework for developing a robust stability-indicating HPLC method for Isometheptene Maleate. By following the outlined protocols for forced degradation, chromatographic optimization, and method validation, laboratories can establish a reliable analytical procedure. This method is essential for monitoring the stability of Isometheptene Maleate, ensuring product quality, and meeting the stringent requirements of regulatory agencies.
References
-
Isometheptene Maleate-impurities. Pharmaffiliates. [Link]
-
Isometheptene | C9H19N | CID 22297. PubChem - NIH. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
ICH Q1A(R2) Guideline. ICH. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH guideline Q1 on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Quality Guidelines. ICH. [Link]
-
COMPOSITION OF MIDRIN CAPSULE. Regulations.gov. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Isometheptene mucate | 7492-31-1 [chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sgs.com [sgs.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
Troubleshooting & Optimization
Overcoming poor resolution in Isometheptene enantiomer separation
Topic: Overcoming Poor Resolution in Isometheptene Enantiomer Separation Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Analytical Chemists
Introduction: The Isometheptene Challenge
Isometheptene (N,6-dimethyl-5-hepten-2-amine) presents a classic challenge in chiral chromatography: it is a secondary aliphatic amine with a flexible alkyl chain. The lack of rigid aromatic groups near the chiral center reduces the "three-point interaction" potential required for chiral recognition, while the basic amine moiety leads to severe peak tailing on silica-based columns due to silanol interactions.
This guide moves beyond standard textbook advice. We address the specific physicochemical hurdles of Isometheptene to help you achieve baseline resolution (
Module 1: Method Selection & Strategic Diagnostics
Before troubleshooting resolution, ensure you are using the correct separation mode. Isometheptene is volatile and basic.
Q: Should I use HPLC, GC, or CE for Isometheptene?
A: While HPLC is the industry standard for scale-up, GC is often superior for analytical resolution of this specific molecule due to its volatility and the high efficiency of capillary columns.
Comparison of Separation Modes for Isometheptene:
| Feature | HPLC (Normal/Reversed) | GC (Gas Chromatography) | Capillary Electrophoresis (CE) |
| Primary Mechanism | Interaction with Polysaccharide/Protein CSPs | Inclusion complexation with Cyclodextrins | Differential migration with Cyclodextrins |
| Resolution Potential | Moderate ( | High ( | High ( |
| Sample Prep | Minimal (Direct injection) | Derivatization often required (TFA/Acyl) | Minimal (Buffer dilution) |
| Main Challenge | Peak tailing (Silanol interactions) | Thermal degradation / Column bleed | Sensitivity / Migration time stability |
| Recommendation | Best for Prep/Purification | Best for Purity Analysis | Best for Low Volume/Screening |
Diagnostic Workflow: Method Development Decision Tree
Figure 1: Decision matrix for selecting the optimal separation mode based on experimental goals.
Module 2: Troubleshooting HPLC Resolution
Scenario: You are using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) and observing broad, tailing peaks with poor separation (
Q: Why are my peaks tailing despite using a "Chiral" column?
A: Isometheptene is a secondary amine. The residual silanol groups on the silica support of the column act as weak acids, binding to the basic amine. This secondary interaction competes with the chiral recognition mechanism, causing peak broadening.
Protocol: The "Basic Suppressor" Strategy
-
Mobile Phase Additive: You must add a basic modifier.
-
Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Advanced: 0.1% Ethylenediamine (EDA) – often provides sharper peaks for secondary amines due to bidentate masking of silanols.
-
-
Column Selection:
-
First Choice:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA).[1] The helical structure of amylose often accommodates flexible aliphatic chains better than cellulose.
-
Second Choice:Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IC).
-
Q: I have tailing resolved, but selectivity ( ) is still low. How do I increase it?
A: Switch from Normal Phase (Hexane/IPA) to Polar Organic Mode or Reversed Phase if using immobilized columns (e.g., Chiralpak IA/IC).
-
Mechanism: In Normal Phase, the alcohol modifier competes with the analyte for hydrogen bonding sites on the carbamate selector. Reducing the alcohol concentration or switching to pure Acetonitrile (in Polar Organic Mode) can expose more interaction sites.
Troubleshooting Flow: Improving HPLC Resolution
Figure 2: Step-by-step logic for diagnosing and fixing HPLC resolution issues.
Module 3: Troubleshooting GC Separations
Scenario: You are using a Cyclodextrin (CD) capillary column (e.g., Rt-βDEX) and seeing no separation or very broad peaks.
Q: Is derivatization necessary for Isometheptene in GC?
A: Highly recommended. While direct analysis is possible on specialized "base-deactivated" columns, derivatization eliminates the H-bonding capability of the amine nitrogen, preventing peak tailing and improving the volatility.
Protocol: Trifluoroacetyl (TFA) Derivatization
-
Reagent: Trifluoroacetic anhydride (TFAA).
-
Reaction: Mix 1 mg Isometheptene with 50 µL TFAA and 50 µL Ethyl Acetate. Incubate at 60°C for 15 mins.
-
Mechanism: Converts the amine to an amide.[2] The resulting N-TFA-Isometheptene is neutral and interacts purely through inclusion complexation with the Cyclodextrin cavity, often resulting in baseline resolution (
).
Q: Which GC column phase is best?
A: Permethylated
-
Why: The methyl groups extend the cavity depth and provide hydrophobic interactions that match the aliphatic chain of Isometheptene.
Module 4: Capillary Electrophoresis (CE) Optimization
Scenario: You need a low-cost, high-efficiency screening method.
Q: How do I prevent migration time drift in CE?
A: Isometheptene is a cation at low pH. The separation relies on the difference in complexation stability constants between the enantiomers and the Cyclodextrin.[3]
Optimization Table for CE:
| Parameter | Setting | Reason |
| BGE pH | 2.5 (Phosphate buffer) | Ensures amine is fully protonated ( |
| Chiral Selector | Heptakis(2,6-di-O-methyl)- | Methylated CDs often provide better selectivity for aliphatic amines than native |
| Concentration | 10 - 30 mM | Higher concentration increases interaction probability but increases current/heating. |
| Voltage | 15 - 20 kV | Balance between speed and Joule heating (which degrades resolution). |
References
-
SIELC Technologies. (2018). Separation of Isometheptene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2023).[4][5] Chiral HPLC/SFC Method Development Poster. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology. Retrieved from [Link]
-
Restek Corporation. (2000). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
Sources
Matrix effects in bioanalytical assays for Isometheptene
Topic: Troubleshooting Matrix Effects in LC-MS/MS Assays
Executive Summary
Isometheptene is an aliphatic amine sympathomimetic (pKa ~10.8).[1][2] Its low molecular weight (141.25 g/mol ) and lack of strong chromophores make LC-MS/MS (ESI+) the detection method of choice. However, its high polarity and basicity create a "perfect storm" for matrix effects: it often elutes early in the "suppression zone" where salts, phospholipids, and endogenous amines (like carnitine) co-elute.
This guide moves beyond standard validation texts to address the specific physicochemical battles you will fight when analyzing Isometheptene in plasma or urine.
Section 1: The Diagnostic Hub
How do I confirm if my sensitivity loss is due to matrix effects or instrument failure?
Q1: My calibration curve in solvent looks perfect, but my QC samples in plasma show 50% lower response. Is my extraction failing?
Diagnosis: This is the classic signature of Ion Suppression . Your extraction might be fine (high recovery), but the electrospray ionization (ESI) process is being "suffocated" by invisible matrix components.
The Mechanism:
In ESI+, Isometheptene competes for protons (
The Validation Protocol (Post-Column Infusion): Do not guess. Visualize the suppression zone using the Post-Column Infusion method.[3][4][5][6]
Step-by-Step Protocol:
-
Setup: Tee-in a constant flow of Isometheptene standard (100 ng/mL) into the LC effluent after the column but before the MS source.
-
Injection: Inject a blank extracted matrix sample (e.g., plasma extracted via your current method).[1][2][5]
-
Observation: Monitor the baseline. A flat line means no effect.[1][2] A "dip" or negative peak indicates suppression.[1][2]
-
Overlay: Overlay your analyte's retention time. If Isometheptene elutes during the "dip," you have a matrix problem.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.
Section 2: Sample Preparation Optimization
The root cause fix: Garbage in, Garbage out.
Q2: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my matrix effect so high?
Answer: PPT is a "dirty" technique.[1][2] It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in plasma assays.
The Fix: You must switch to a technique that removes phospholipids or selectively extracts the amine.
Comparison of Extraction Strategies for Isometheptene:
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode Cation Exchange (MCX SPE) |
| Principle | Solubility crash | Partitioning (pH driven) | Ionic interaction + Hydrophobicity |
| Phospholipid Removal | Poor (< 20% removal) | Moderate (if organic layer is careful) | Excellent (> 99% removal) |
| Isometheptene Recovery | High | High (requires pH > 12) | High and Consistent |
| Matrix Effect Risk | High (Suppression) | Low | Lowest |
| Recommendation | Avoid for clinical trace analysis | Good alternative | Gold Standard |
Protocol: Optimized LLE for Isometheptene
If you cannot afford SPE, you must optimize LLE based on pKa.[1][2]
-
Theory: Isometheptene is a base (pKa ~10.8).[1][2] At neutral pH, it is ionized (
) and stays in water.[1][2] To extract it into an organic solvent (like MTBE or Hexane), you must make it neutral ( ).[1][2] -
Buffer: Add 0.1 M NaOH or Carbonate Buffer (pH 12) to the plasma.
-
Solvent: Use Methyl tert-butyl ether (MTBE).[1][2] It extracts amines well but leaves many polar matrix components behind.[1]
-
Flash Freeze: Freeze the aqueous layer to pour off the organic layer without contamination.
Section 3: Chromatographic Resolution
Separating the analyte from the "Kill Zone".
Q3: I see a drift in retention time and sensitivity drops after 50 injections. What is happening?
Answer: This is likely Phospholipid Buildup on your column.[1][2] Phospholipids are extremely hydrophobic.[1] If your gradient does not go to 95-100% Organic for long enough, they accumulate and slowly bleed off, causing unpredictable suppression and shifting retention times.[1][2]
Troubleshooting Steps:
-
The "Flush" Step: Ensure your LC gradient includes a high-organic wash (e.g., 95% Acetonitrile) for at least 2 minutes at the end of every run.
-
Column Choice:
Section 4: Internal Standard (IS) Selection
The Compensation Mechanism.[4]
Q4: Can I use Heptaminol as an Internal Standard?
Answer: Risky. Heptaminol is an aliphatic amine, but it is structurally different enough that it may not co-elute perfectly with Isometheptene.[1][2]
-
If the IS elutes outside the suppression zone, but Isometheptene elutes inside it, the IS will report "everything is fine" while your analyte signal is crushed. This leads to calculated concentrations that are falsely low.[1][4]
The "Gold Standard" Rule: You must use a Stable Isotope Labeled (SIL) IS, such as Isometheptene-d6 or Isometheptene-d3 .[1][2]
-
Why: A deuterated IS has the exact same pKa and hydrophobicity. It co-elutes perfectly. If the matrix suppresses Isometheptene by 40%, it will suppress the IS by 40%. The ratio remains constant.
Section 5: Quantitative Assessment
The Matuszewski Calculation.
To validate your method according to FDA/EMA guidelines, you must calculate the Matrix Factor (MF) .[7]
Formula:
-
MF = 1.0: No matrix effect.
-
MF < 1.0: Ion Suppression (e.g., 0.6 = 40% signal loss).[1][2]
-
MF > 1.0: Ion Enhancement.
Decision Logic:
Figure 2: Decision tree for interpreting Matrix Factor data.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1][2]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][8]
-
Chambers, E., et al. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][2]
-
PubChem. (n.d.).[1][2][9] Isometheptene Compound Summary. National Library of Medicine.[1][2]
Sources
- 1. Isometheptene monomucate | C15H29NO8 | CID 72941471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isometheptene Hydrochloride | C9H20ClN | CID 22549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. researchgate.net [researchgate.net]
- 9. Isometheptene Mucate | C24H48N2O8 | CID 15605556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing mobile phase for Isometheptene Maleate HPLC analysis
Technical Support Center: Isometheptene Maleate HPLC Optimization
Status: Active Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemical Challenge
Isometheptene Maleate is an aliphatic secondary amine. From a chromatographic perspective, it presents two distinct challenges that dictate mobile phase selection:
-
Basic Nature (pKa ~9.8): The amine group interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
-
Weak Chromophore: It lacks a conjugated
-system, necessitating low-UV detection (210–220 nm), which makes the baseline highly sensitive to mobile phase impurities.
This guide provides a self-validating optimization strategy, moving away from "trial and error" toward mechanistic control.
Part 1: Troubleshooting & Optimization (Q&A)
Q1: My Isometheptene peak is tailing (Tailing Factor > 2.0). How do I fix this?
Diagnosis: This is the classic "Silanol Effect." At neutral pH, residual silanols on the column surface ionize (
The Fix (Hierarchical Approach):
-
pH Suppression (Primary Control): Lower your mobile phase pH to 2.5 – 3.0 .
-
Sacrificial Base (Secondary Control): Add Triethylamine (TEA) at 0.1% (v/v) to the buffer before pH adjustment.
-
Stationary Phase Selection: Switch to a Base-Deactivated Silica (BDS) or a heavily end-capped C18 column. Avoid standard silica columns.
Q2: I see significant baseline drift and noise. Is my detector failing?
Diagnosis: Likely not. Because Isometheptene requires detection at low wavelengths (210–215 nm), your mobile phase transparency is critical.
The Fix:
-
Organic Modifier: Use Acetonitrile (ACN) instead of Methanol.
-
Reasoning: ACN has a UV cutoff of ~190 nm. Methanol cuts off at ~205 nm. At 210 nm, Methanol absorbs significantly, causing baseline noise and drift during gradients.
-
-
Buffer Purity: Use HPLC-grade Potassium Dihydrogen Phosphate (
). Avoid Acetate or Citrate buffers, which have high UV cutoffs that blind the detector at 210 nm.
Q3: The retention time shifts between runs. How do I stabilize it?
Diagnosis: Inadequate buffer capacity or temperature fluctuations.
The Fix:
-
Buffer Concentration: Ensure your phosphate buffer is 20–50 mM . Lower concentrations (e.g., 10 mM) may not effectively resist pH changes at the local environment of the stationary phase.
-
Thermostat: Lock column temperature at 30°C or 35°C . Amine retention is often exothermic; fluctuating ambient temperature will cause retention drift.
Part 2: Master Protocol (Recommended Method)
This method is designed to be robust, minimizing silanol activity while maximizing sensitivity.
Table 1: Optimized Chromatographic Conditions
| Parameter | Setting | Technical Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | High carbon load, end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). |
| Mobile Phase A | 50 mM | Acidic pH suppresses silanols; TEA blocks active sites. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff for sensitive detection. |
| Mode | Isocratic (60:40 A:B) | Adjust ratio based on retention. 40% Organic is a good starting point for aliphatic amines. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 215 nm | Optimal balance between analyte signal and solvent noise. |
| Temperature | 30°C | Improves mass transfer and stabilizes retention. |
| Injection Vol | 20 µL | Adjust based on concentration; ensure sample solvent matches Mobile Phase. |
Part 3: Visualization & Logic Flows
Figure 1: Peak Tailing Troubleshooting Logic
Use this workflow when Tailing Factor (
Caption: Decision tree for diagnosing and resolving peak asymmetry for basic amine compounds.
Figure 2: Mobile Phase Selection Strategy
Logic for selecting the correct buffer and modifier based on Isometheptene's properties.
Caption: Strategic alignment of chemical properties to mobile phase components.
Part 4: References & Authority
-
United States Pharmacopeia (USP). Isometheptene Mucate Monograph. (Defines the standard salt form and titration limits; serves as the baseline for purity).
-
PubChem. Isometheptene Compound Summary. National Library of Medicine. (Source for pKa and chemical structure data).
-
Chromatography Online. Troubleshooting HPLC Peak Tailing. (Authoritative guide on silanol interactions with amines).
-
Agilent Technologies. Method Development for Basic Compounds. (Technical note on using low pH and end-capped columns for amines).
Sources
Technical Support Center: Isometheptene Maleate Synthesis Optimization
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: ISO-MAL-OPT-2024[1]
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your yields for Isometheptene Maleate are plateauing below 60% or you are encountering purity issues related to the saturation of the alkenyl double bond.
Isometheptene (6-methylamino-2-methylhept-2-ene) presents a classic chemoselectivity challenge: Reductive Amination in the presence of an olefin. The goal is to reduce the intermediate imine (formed from 6-methyl-5-hepten-2-one and methylamine) without touching the
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this synthesis.
Module 1: The Critical Reaction (Reductive Amination)
Q: My GC-MS shows significant formation of the saturated alkane (6-methylamino-2-methylheptane). How do I stop the hydrogenation of the double bond?
A: This is the most common yield-killer.[1] Standard hydrogenation catalysts (Pd/C, standard Raney Ni) are too active and will reduce the C=C bond alongside the C=N bond.[1]
Troubleshooting Protocol:
-
Switch Catalyst Systems:
-
Recommendation: Use Sulfided Platinum on Carbon (Pt(S)/C) or Selectively Poisoned Raney Nickel .[1] Sulfur acts as a poison that drastically reduces the catalyst's affinity for C=C bonds while retaining activity for C=N reduction.[1]
-
Alternative: If using standard Pd/C, you must add an inhibitor like Thiophene or Quinoline to the reaction mixture (0.1 - 0.5 mol% relative to catalyst).[1]
-
-
Pressure Management:
-
The "Chemical" Alternative (Lab Scale):
Q: I have unreacted ketone starting material left. Should I increase the temperature?
A: No. Increasing temperature promotes polymerization and double-bond migration.[1]
Troubleshooting Protocol:
-
Water Removal: The formation of the imine (equilibrium step) generates water.[1] If water is not removed, the reaction stalls.[1]
-
Action: Add activated Molecular Sieves (3Å or 4Å) to the reaction vessel or use a Dean-Stark trap if running at reflux before the reduction step.[1]
-
-
Excess Amine: Ensure a 5–10 molar excess of Methylamine .[1] The amine is volatile; if your vessel isn't perfectly sealed, you are losing stoichiometry, driving the equilibrium back to the ketone.[1]
Module 2: Salt Formation & Crystallization
Q: My Isometheptene Maleate is forming an oil or a sticky gum instead of crystals. How do I induce crystallization?
A: The maleate salt is prone to "oiling out" if the solvent system is too polar or if water is present.[1]
Optimization Protocol:
-
Solvent Selection:
-
Stoichiometry Control:
-
Thermal Cycle:
Module 3: Visualizing the Workflow
The following diagram outlines the critical decision pathways for synthesis and troubleshooting.
Figure 1: Decision logic for Isometheptene synthesis, highlighting the critical catalyst selection to prevent over-reduction and conditions for successful salt crystallization.
Module 4: Data & Specifications
Summary of Critical Parameters
| Parameter | Specification | Reason for Failure |
| Reaction Pressure | 15 – 45 psi (1–3 bar) | >50 psi causes double bond saturation.[1] |
| Reaction Temp | 25°C – 50°C | >60°C promotes polymerization/migration.[1] |
| Catalyst | 5% Pt(S)/C or Raney Ni (Poisoned) | Standard Pd/C is too aggressive.[1] |
| Salt Solvent | Acetone (Anhydrous) | Alcohols reduce yield; Water causes oiling.[1] |
| Crystallization | -20°C (Freezer) | RT crystallization is incomplete. |
| Stoichiometry | 1.0 : 1.0 (Base : Acid) | Excess acid prevents lattice formation.[1] |
References
-
US Patent 2014/0212486 A1 . Isometheptene Isomer. (2014).[1][2][3][4] Describes the purification and crystallization of Isometheptene salts, specifically noting the use of acetone and cooling to -20°C for the maleate salt.
-
Knoll AG . Process for the preparation of unsaturated amines. US Patent 2,230,753. (1941).[3][5][6] The foundational patent for the industrial synthesis of isometheptene via reductive amination.[1]
-
Gauthier, D. et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(17), 10393-10459.[1] (2019). Provides mechanistic grounding for chemoselective reductive amination strategies.[1] [1]
-
Luneau, M. et al. Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds. Chemistry of Materials. (2020).[1][4] Discusses the suppression of C=C hydrogenation in favor of C=O/C=N reduction.[1] [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2015188005A1 - Novel (r)-isometheptene compositions and uses - Google Patents [patents.google.com]
- 3. US9403755B2 - Isometheptene isomer - Google Patents [patents.google.com]
- 4. US20150258197A1 - Eutectic isometheptene mucate - Google Patents [patents.google.com]
- 5. KR20150115809A - Isometheptene isomer - Google Patents [patents.google.com]
- 6. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]
Validation & Comparative
Comparative vasoconstrictive potency of Isometheptene and synephrine
Executive Summary
This guide provides a technical analysis comparing the vasoconstrictive profiles of Isometheptene (a component of historical migraine formulations like Midrin) and Synephrine (a protoalkaloid often sourced from Citrus aurantium).
While both agents induce vasoconstriction, their mechanisms are fundamentally distinct. Synephrine acts as a direct
Pharmacological Mechanisms[1][2][3][4]
Isometheptene: The Indirect Modulator
Isometheptene is an aliphatic amine often classified as a sympathomimetic.[1] However, unlike direct agonists, its primary mode of action involves the displacement of norepinephrine (NE) from presynaptic vesicles.
-
Primary Mechanism: Indirect sympathomimetic (Tyramine-like). It enters the presynaptic nerve terminal and displaces NE into the synaptic cleft, which then activates post-synaptic
-adrenoceptors. -
Secondary Mechanism: High-affinity binding to Imidazoline
receptors . -
Receptor Selectivity: Low direct affinity for
-adrenoceptors compared to NE. -
Clinical Consequence: Its vasoconstrictive efficacy is highly dependent on the endogenous sympathetic tone and vesicular NE stores.
Synephrine: The Direct Agonist
Synephrine exists as positional isomers (p-synephrine and m-synephrine). The p-isomer is the most common dietary form, while the m-isomer (phenylephrine analog) is significantly more potent.
-
Primary Mechanism: Direct agonist at
-adrenergic receptors . -
Secondary Mechanism: Agonist at
-adrenergic receptors (lipolysis modulation) and moderate interaction with serotonergic receptors (5-HT). -
Potency Drivers: The hydroxyl group position is critical. m-Synephrine binds
receptors with high affinity, initiating the protein cascade PLC activation generation release.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent signaling pathways culminating in vasoconstriction.
Figure 1: Divergent activation pathways. Isometheptene relies on presynaptic NE release, while Synephrine directly engages the receptor.
Comparative Potency Analysis
The following data synthesizes experimental findings from isolated tissue assays (e.g., Rat Aorta). Note the discrepancy in Isometheptene's in vitro performance due to its indirect mechanism.
| Feature | Isometheptene (Racemate) | Synephrine (p-isomer) |
| Primary Action | Indirect Sympathomimetic (Tyramine-like) | Direct |
| Receptor Affinity ( | ||
| Effective Concentration ( | Context Dependent High concentrations required in isolated vessels ( | |
| Maximal Contraction ( | Lower in vitro; High in vivo (cranial specific). | High (~80-100% of phenylephrine response). |
| Antagonist Sensitivity | Blocked by uptake inhibitors (e.g., Cocaine) and NE depletion (Reserpine). | Blocked by Prazosin ( |
Critical Insight: In standard in vitro organ bath experiments using porcine middle meningeal arteries, Isometheptene may fail to induce constriction despite its clinical efficacy. This is because the preparation lacks the intact nerve terminals and sympathetic tone required for its indirect mechanism. Researchers must use in vivo models or specific nerve-intact preparations to assess Isometheptene accurately.
Experimental Validation Protocols
To rigorously compare these agents, a standard organ bath is insufficient for Isometheptene. The following protocol incorporates Tyramine-responsiveness checks to validate tissue viability for indirect agonists.
Workflow: Isometric Tension Recording (Rat Thoracic Aorta)
Objective: Differentiate direct vs. indirect vasoconstriction.
Step 1: Tissue Preparation
-
Excision: Rapidly excise thoracic aorta from Sprague-Dawley rats.
-
Cleaning: Remove adhering fat and connective tissue in ice-cold Krebs-Henseleit solution.
-
Sectioning: Cut into 3-4 mm rings.
-
Endothelium Control: Mechanically denude endothelium in half the samples (validate with Acetylcholine relaxation check) to rule out NO-mediated interference.
Step 2: Equilibration
-
Mount rings in organ baths containing Krebs solution at 37°C, aerated with 95%
/ 5% . -
Apply resting tension of 1.0 - 2.0 g.
-
Equilibrate for 60 minutes, washing every 15 minutes.
Step 3: Viability & Mechanism Check (The "Trustworthiness" Step)
-
KCl Challenge: Expose to 60 mM KCl to determine
(reference contraction). -
Tyramine Challenge: Expose to Tyramine (
M).-
Response: Contraction confirms intact presynaptic NE stores.
-
No Response: Tissue is depleted; Isometheptene will likely show false negative.
-
Step 4: Agonist Application[4][5]
-
Group A (Synephrine): Cumulative addition (
M to M). Plot sigmoidal dose-response. -
Group B (Isometheptene): Cumulative addition (
M to M).-
Note: Expect a shallower curve or right-shift compared to Synephrine in isolated tissue.
-
Step 5: Antagonist Profiling
-
Pre-incubate with Prazosin (10 nM) to confirm
mediation. -
Pre-incubate with Cocaine (3
M) for Isometheptene rings.-
Result: Cocaine blocks the uptake transporter, preventing Isometheptene from entering the nerve terminal. Abolished contraction confirms indirect mechanism.
-
Protocol Visualization
Figure 2: Experimental workflow distinguishing direct vs. indirect vasoconstrictive potency.
References
-
Labastida-Ramírez, A., et al. (2014). "Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy." The Journal of Headache and Pain.
-
Roohbakhsh, A., et al. (2012). "Synephrine, a component of Evodiae Fructus, constricts isolated rat aorta via adrenergic and serotonergic receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.
- Villalón, C. M., & Centurión, D. (2007).
-
Ennis, M. D., et al. (2014). "Isometheptene isomer - Patent US20140212486A1."
- Haanes, K. A., & Edvinsson, L. (2019). "Expression and characterization of the 5-HT1B receptor in the human middle meningeal artery." The Journal of Headache and Pain.
Sources
- 1. Isometheptene, Caffeine, and Acetaminophen Tablets: Package Insert / Prescribing Info [drugs.com]
- 2. Pharmacological analysis of the increases in heart rate and diastolic blood pressure produced by (S)-isometheptene and (R)-isometheptene in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synephrine, a component of Evodiae Fructus, constricts isolated rat aorta via adrenergic and serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopsychiatry.com [biopsychiatry.com]
A Comparative Guide to Validating Isometheptene's Efficacy in Preclinical Models of Triptan-Nonresponsive Migraine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a strategic framework for assessing the therapeutic potential of isometheptene, a sympathomimetic amine with vasoconstrictive properties, for the significant clinical challenge of triptan-nonresponsive migraine. We will delve into the underlying pathophysiology of triptan resistance, propose a robust preclinical validation workflow, and present detailed experimental protocols designed to yield decisive, comparative data.
The Clinical Impasse: Understanding Triptan Non-Responsiveness
Triptans, agonists of the serotonin 5-HT1B/1D receptors, are the standard for acute migraine treatment.[1][2] Their mechanism relies on cranial vasoconstriction and inhibiting the release of vasoactive neuropeptides.[3] However, a substantial portion of the migraine population, estimated to be around 30-40%, either fails to respond adequately to triptans or experiences intolerable side effects.[4][5][6] This non-response is a significant clinical burden, associated with increased migraine severity, frequency, and disability.[4][7]
The European Headache Federation (EHF) has proposed definitions to stratify this population, defining "triptan-resistant" migraine as the failure of at least two triptans and "triptan-refractory" as the failure of three or more, including a subcutaneous formulation.[8][9] The reasons for non-response are multifactorial and may include:
-
Pharmacokinetic variability: Inconsistent or slow absorption of oral triptans.[5][6]
-
Central Sensitization: A state of persistent neuronal hyperexcitability within the trigeminal nucleus caudalis and higher-order pain centers, where peripheral vasoconstriction is less effective.
-
Medication Overuse Headache (MOH): Chronic use of acute medications, including triptans, can paradoxically increase headache frequency and reduce treatment efficacy.[1]
-
Genetic Factors: Individual variations in serotonin receptor expression or metabolism.
This complex landscape necessitates the exploration of alternative therapeutic agents with distinct mechanisms of action.
Pharmacological Rationale for Isometheptene
Isometheptene presents a compelling alternative due to its different pharmacological profile. It is a sympathomimetic amine that functions as an indirect adrenergic agonist, causing the constriction of dilated cranial blood vessels.[10][11][12] Its mechanism is not dependent on the serotonergic pathways targeted by triptans. While its precise anti-migraine mechanism is not fully elucidated, it is believed to act as both an alpha and beta-adrenoreceptor agonist, leading to vasoconstriction.[13]
Historically, isometheptene has been available in combination products (e.g., Midrin), which also contain a mild sedative (dichloralphenazone) and an analgesic (acetaminophen).[11][14] Clinical studies comparing this combination to sumatriptan found it to be safe and effective, with some evidence suggesting a potential advantage in the early treatment of mild-to-moderate migraine and possibly fewer adverse effects.[15][16] These findings provide a strong basis for investigating isometheptene as a monotherapy, particularly in populations where the primary triptan mechanism has failed.
A Preclinical Strategy for Validating Efficacy
To rigorously test the hypothesis that isometheptene is effective in a triptan-nonresponsive state, a carefully designed preclinical model is essential. The nitroglycerin (NTG)-induced hyperalgesia model in rodents is a well-established and clinically relevant platform for studying migraine-like pain.[17][18] NTG, a nitric oxide donor, reliably triggers migraine-like attacks in patients and corresponding pain behaviors in animals.[18][19] Critically, repeated NTG administration can induce a state of chronic hyperalgesia and central sensitization that mimics features of triptan resistance.
Experimental Workflow Diagram
The following diagram outlines the proposed workflow for inducing a triptan-nonresponsive state and subsequently testing the efficacy of isometheptene.
Caption: Experimental workflow for validating isometheptene in a triptan-nonresponsive model.
Detailed Experimental Protocols
Protocol 1: Induction of a Triptan-Nonresponsive Migraine Model
-
Objective: To induce a state of chronic mechanical allodynia in rodents that is refractory to acute triptan administration.
-
Materials: Male Sprague-Dawley rats (250-300g), Nitroglycerin (NTG) solution (5 mg/mL in propylene glycol), Sumatriptan succinate, Saline (0.9%), Von Frey filaments.
-
Methodology:
-
Acclimation: House animals in a controlled environment (12h light/dark cycle, food and water ad libitum) for 7 days. Handle daily to minimize stress.
-
Baseline Testing: Measure the 50% paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments to establish a baseline nociceptive threshold for each animal.
-
NTG Administration: Administer NTG (10 mg/kg, intraperitoneal injection) every other day for a total of 5 injections (Day 1, 3, 5, 7, 9). This regimen is designed to induce central sensitization.
-
Confirmation of Hyperalgesia: On Day 10, re-measure PWT. A significant decrease from baseline confirms the development of NTG-induced hyperalgesia.
-
Triptan Challenge: On Day 11, administer a standard effective dose of sumatriptan (0.6 mg/kg, subcutaneous).
-
Confirmation of Triptan Non-Responsiveness: Measure PWT at 30 and 60 minutes post-sumatriptan injection. Animals that do not show a significant reversal of hyperalgesia (i.e., their PWT remains low) are considered triptan-nonresponsive and are included in the efficacy study.
-
Protocol 2: Comparative Efficacy Assessment
-
Objective: To compare the ability of isometheptene, sumatriptan, and vehicle to reverse established, triptan-nonresponsive hyperalgesia.
-
Methodology:
-
Randomization: On Day 12, randomize the confirmed triptan-nonresponsive animals into three treatment groups (n=10 per group):
-
Group A: Vehicle (Saline, i.p.)
-
Group B: Sumatriptan (0.6 mg/kg, s.c.) - The positive control group.
-
Group C: Isometheptene (e.g., 30 mg/kg, i.p.) - A dose-response study (10, 30, 60 mg/kg) should be conducted to determine optimal dosage.
-
-
Drug Administration: Administer the assigned treatments.
-
Behavioral Monitoring: Measure the paw withdrawal threshold (PWT) at 30, 60, 90, and 120 minutes after drug administration. The investigator should be blinded to the treatment groups.
-
Data Analysis: Data will be expressed as the change in PWT from the post-NTG baseline. Statistical analysis will be performed using a two-way analysis of variance (ANOVA) followed by Bonferroni's post-hoc test to compare between treatment groups at each time point.
-
Anticipated Data and Comparative Analysis
The primary endpoint is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold. The anticipated results are summarized below.
| Treatment Group | Pre-NTG PWT (g) (Baseline) | Post-NTG PWT (g) (Hyperalgesia) | PWT at 60 min Post-Treatment (g) | % Reversal of Hyperalgesia |
| Vehicle | 14.5 ± 1.2 | 4.2 ± 0.5 | 4.5 ± 0.6 | ~3% |
| Sumatriptan (0.6 mg/kg) | 15.0 ± 1.1 | 4.0 ± 0.4 | 5.5 ± 0.8 | ~14% |
| Isometheptene (30 mg/kg) | 14.8 ± 1.3 | 4.3 ± 0.5 | 11.5 ± 1.5 | ~67% |
-
*Data are hypothetical and represent a successful outcome. p < 0.01 compared to Vehicle and Sumatriptan groups.
A successful outcome would show that Isometheptene significantly increases the paw withdrawal threshold back towards the pre-NTG baseline, while the vehicle and sumatriptan groups show minimal to no change, thereby validating its efficacy in a model of triptan resistance.
Mechanistic Insights: Divergent Signaling Pathways
The rationale for this experimental design is grounded in the distinct signaling pathways engaged by triptans and isometheptene. Triptan failure in a state of central sensitization may occur because the primary site of pathology has shifted from the periphery (dural blood vessels) to central trigeminal neurons, which may be less responsive to 5-HT1B/1D agonism. Isometheptene's sympathomimetic action offers an alternative route to modulate nociceptive signaling.
Caption: Divergent signaling pathways of Triptans versus Isometheptene in migraine.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to validating the efficacy of isometheptene in a preclinical model of triptan-nonresponsive migraine. By establishing a state of triptan resistance through chronic NTG administration, this model provides a stringent test for alternative therapeutics. Positive results from these studies would provide a strong rationale for advancing isometheptene into clinical trials for this hard-to-treat patient population. Future preclinical work could also explore the central effects of isometheptene and its potential to modulate neuronal activity within the trigeminal pain pathway directly.
References
-
MDEdge. (2023). Triptan non-response tied to increased migraine severity. [Link]
-
Goadsby, P. J., et al. (2002). Triptan Nonresponder Studies: Implications for Clinical Practice. Request PDF. [Link]
-
Freitag, F. G., et al. (2001). Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache: The Journal of Head and Face Pain, 41(4), 391–398. [Link]
-
GlobalRx. (n.d.). Clinical Profile of Isometheptene/Dichloralphenazone/Acetaminophen Capsules. [Link]
-
Taylor & Francis Online. (n.d.). Isometheptene – Knowledge and References. [Link]
- Google Patents. (2014). US20140212486A1 - Isometheptene isomer.
-
Yao, G., et al. (2024). Triptans. StatPearls. [Link]
-
Ruscheweyh, R., et al. (2023). Triptan non-response in specialized headache care: cross-sectional data from the DMKG Headache Registry. The Journal of Headache and Pain, 24(1), 135. [Link]
-
ResearchGate. (2023). (PDF) Triptan non-response in specialized headache care: cross-sectional data from the DMKG Headache Registry. [Link]
-
Wikipedia. (n.d.). Isometheptene. [Link]
-
ResearchGate. (2001). Comparative Study of a Combination of Isometheptene Mucate, Dichloralphenazone With Acetaminophen and Sumatriptan Succinate in the Treatment of Migraine. [Link]
-
Kopruszinski, C. M., et al. (2019). Nitroglycerine triggers triptan-responsive cranial allodynia and trigeminal neuronal hypersensitivity. Brain, 142(1), 101-115. [Link]
-
Sacco, S., et al. (2017). Drug resistance to triptans: a problem for thousands of people in Italy. Journal of Headache and Pain, 18(1), 81. [Link]
-
MDPI. (2021). Migraine: Experimental Models and Novel Therapeutic Approaches. [Link]
-
Pain Research Forum. (2023). The Response to Triptans: What Counts as Success? What Counts as Failure?[Link]
-
Medscape. (n.d.). Midrin (isometheptene/dichloralphenazone/acetaminophen) dosing, indications, interactions, adverse effects, and more. [Link]
-
Iversen, H. K., et al. (1995). Headache induced by a nitric oxide donor (nitroglycerin) responds to sumatriptan. A human model for development of migraine drugs. Cephalalgia, 15(6), 486-491. [Link]
-
U.S. Pharmacist. (2023). Effective Alternatives for Treating Migraine Headaches. [Link]
-
Bates, E. A., et al. (2010). Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice. Cephalalgia, 30(2), 170–178. [Link]
-
American Migraine Foundation. (n.d.). Migraine Treatments. [Link]
-
Drugs.com. (n.d.). List of 88 Migraine Medications Compared. [Link]
-
GoodRx. (2023). Outdated Migraine Medications: Consider Replacing These Treatments. [Link]
-
YouTube. (2022). Alternatives to Triptans for Migraine Treatment. [Link]
-
Drugs.com. (n.d.). Acetaminophen/dichloralphenazone/isometheptene mucate Reviews & Ratings. [Link]
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- 17. Nitroglycerine triggers triptan-responsive cranial allodynia and trigeminal neuronal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Headache induced by a nitric oxide donor (nitroglycerin) responds to sumatriptan. A human model for development of migraine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety & Pharmacology: Isometheptene vs. Ergot Alkaloids
Topic: Comparative Safety Profile of Isometheptene and Other Ergot Alkaloids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Divergence
In the development of vasoconstrictive therapeutics for vascular headaches (migraine and tension-type), the distinction between Isometheptene and Ergot Alkaloids (e.g., Ergotamine, Dihydroergotamine) represents a fundamental divergence in medicinal chemistry.
While both classes are clinically utilized to abort migraine attacks via vasoconstriction, they share little structural or mechanistic overlap. Isometheptene is an aliphatic amine (specifically a sympathomimetic), whereas Ergot Alkaloids are complex indole derivatives produced by the fungus Claviceps purpurea.
This guide analyzes how this structural dichotomy dictates their safety profiles. The "dirty drug" profile of ergot alkaloids—characterized by promiscuous binding to serotonergic, adrenergic, and dopaminergic receptors—contrasts sharply with the more restricted sympathomimetic action of isometheptene, resulting in a significantly more favorable safety window for the latter, particularly regarding fibrotic and ischemic risks.
Molecular Pharmacology & Mechanism of Action
Receptor Binding Profiles
The safety limitations of ergot alkaloids stem from their non-selectivity. They act as agonists, partial agonists, or antagonists across a broad spectrum of receptors. Isometheptene, conversely, operates primarily through sympathomimetic pathways.
Table 1: Comparative Receptor Binding & Activity Profile
| Feature | Isometheptene | Ergotamine / Dihydroergotamine (DHE) |
| Chemical Class | Aliphatic Amine (Sympathomimetic) | Indole Alkaloid (Tetracyclic ergoline) |
| Primary Mechanism | Indirect sympathomimetic (Tyramine-like); I1-Imidazoline agonism. | Direct agonist at 5-HT1B/1D; Alpha-adrenergic agonist. |
| Off-Target Activity | Minimal. Weak direct Alpha-adrenergic agonism. | High affinity for 5-HT1A, 5-HT2, Dopamine D2 (emetic), Alpha-1/2. |
| Vasoconstriction | Moderate; primarily cranial/arteriolar. | Potent & Sustained; Venoconstrictive (DHE) & Arterial (Ergotamine).[1] |
| Half-Life | Short (~3-4 hours) | Long (biphasic elimination; tissue binding extends effects >24h). |
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling cascades. Note the "Promiscuous Binding" of Ergotamine leading to multi-system adverse effects (Nausea via D2, Fibrosis via 5-HT2B), contrasted with the targeted pathway of Isometheptene.
Figure 1: Mechanistic divergence showing the "dirty" receptor profile of Ergot Alkaloids responsible for GI and fibrotic toxicity, versus the streamlined sympathomimetic pathway of Isometheptene.
Safety Profile Analysis
Vascular Safety: Ischemia and Ergotism
-
Ergot Alkaloids: The most severe risk is "Ergotism" (St. Anthony's Fire), characterized by intense, prolonged vasoconstriction leading to peripheral ischemia and gangrene. This is exacerbated by CYP3A4 inhibitors (e.g., macrolides, protease inhibitors), which block ergot metabolism, leading to toxic accumulation.
-
Isometheptene: Lacks the persistent tissue-binding properties of ergoline derivatives. While it can elevate blood pressure (caution in uncontrolled hypertension), it does not carry the same risk of severe peripheral ischemia or gangrene.
Gastrointestinal Tolerability
-
Ergot Alkaloids: Nausea and vomiting are dose-limiting side effects, occurring in up to 10-20% of patients. This is directly mediated by stimulation of Dopamine D2 receptors in the Chemoreceptor Trigger Zone (CTZ).
-
Isometheptene: Devoid of dopaminergic activity. Nausea is rare and usually secondary to the migraine itself rather than the drug.
Fibrotic Potential
-
Ergot Alkaloids: Chronic use is associated with retroperitoneal, pleuropulmonary, and cardiac valvular fibrosis. This is mechanistically linked to 5-HT2B receptor agonism , which stimulates fibroblast proliferation.
-
Isometheptene: No affinity for 5-HT2B receptors; no associated risk of fibrosis.
Table 2: Adverse Event Frequency Comparison
| Adverse Event | Isometheptene (Combination) | Ergotamine Tartrate | Dihydroergotamine (DHE) |
| Nausea/Vomiting | Low (<1%) | High (10-20%) | Moderate (IV > IM/Nasal) |
| Peripheral Ischemia | Rare | Risk (Ergotism) | Low Risk |
| Fibrosis | None Reported | Risk (Chronic Use) | Risk (Chronic Use) |
| Rebound Headache | Low/Moderate | High (Medication Overuse) | Low |
| Contraindications | Glaucoma, Severe HTN, MAOIs | Pregnancy, CAD, CYP3A4 Inhibitors | Pregnancy, CAD, CYP3A4 Inhibitors |
Experimental Protocols for Validation
To validate the comparative safety and potency profile in a drug development setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Vascular Smooth Muscle Contraction (Rat Aorta)
Purpose: To quantify the vasoconstrictive potency (
Workflow Diagram:
Figure 2: Step-by-step workflow for the Rat Aorta Contractility Assay.
Detailed Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from male Sprague-Dawley rats (250-300g). Clean adherent fat and connective tissue.
-
Endothelium Removal: Gently rub the lumen with a forceps tip to remove the endothelium (essential to eliminate NO-mediated relaxation artifacts). Verify removal by lack of relaxation to Acetylcholine (1 µM) after Phenylephrine pre-contraction.
-
Mounting: Suspend 4mm rings in 20mL organ baths containing Krebs-Henseleit buffer. Connect to isometric force transducers.
-
Dosing: Construct cumulative concentration-response curves.
-
Control: Phenylephrine (Alpha-1 agonist).
-
Test Arms: Isometheptene Mucate vs. Ergotamine Tartrate.[2]
-
-
Validation: Ergotamine should show a steep dose-response with high
and difficult washout (due to slow dissociation). Isometheptene should show lower potency and rapid washout.
Protocol B: Radioligand Binding Assay (I1-Imidazoline vs. 5-HT)
Purpose: To confirm the receptor selectivity profile (Scientific Integrity).
-
Membrane Preparation: Use rat cerebral cortex (for Alpha/5-HT) and kidney membranes (rich in I1 receptors).
-
Ligands:
-
I1-Imidazoline:
-Clonidine (in the presence of 10 µM Rauwolscine to block Alpha-2). -
5-HT1B:
-5-CT (in the presence of Isamoltane). -
Alpha-1:
-Prazosin.
-
-
Incubation: Incubate membranes with radioligand and varying concentrations of Isometheptene or Ergotamine for 60 min at 25°C.
-
Filtration: Rapid vacuum filtration over GF/B filters. Count radioactivity.
-
Result: Calculate
values.-
Expectation: Isometheptene
nM for I1. Ergotamine nM for 5-HT targets.[3]
-
Conclusion
For drug development professionals, the safety superiority of Isometheptene over Ergot Alkaloids is defined by selectivity .
-
Isometheptene offers a targeted sympathomimetic approach, effective for mild-to-moderate vascular headaches with a benign safety profile suitable for outpatient use.
-
Ergot Alkaloids , while potent, are burdened by a "dirty" pharmacological profile (5-HT/DA/Alpha promiscuity). Their use is increasingly restricted to refractory cases due to the risks of fibrosis, ergotism, and significant drug-drug interactions.
The experimental data derived from vascular smooth muscle assays and receptor binding profiles (as detailed above) provide the empirical basis for positioning Isometheptene as a safer, albeit less potent, alternative in the migraine pharmacopeia.
References
-
Vertex Pharmaceuticals. (2025).[4] Ergotamine and Dihydroergotamine: History, Pharmacology, and Efficacy. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2025). Ergotamine tartrate and dihydroergotamine mesylate: safety profiles. PubMed. [Link]
-
Mayo Clinic. (2025). Dihydroergotamine (Injection Route) Side Effects. Mayo Clinic.[5] [Link]
-
NIH Bookshelf. (2025). Pharmacological analysis of the increases in heart rate and diastolic blood pressure produced by (S)-isometheptene. [Link]
-
Bio-Protocol. (2016).[6][7] Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta. [Link]
Sources
- 1. Ergotamine tartrate and dihydroergotamine mesylate: safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Migraine Treatment: Current Acute Medications and Their Potential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
- 6. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Veterian Key [veteriankey.com]
- 7. bio-protocol.org [bio-protocol.org]
Comparative Pharmacodynamics and Clinical Efficacy: Isometheptene-Based Combination Therapies
[1]
Executive Summary & Regulatory Context[2][3][4]
Subject: Isometheptene Mucate, Acetaminophen, and Dichloralphenazone (IAD).[1][2][3] Historical Trade Names: Midrin, Duradrin. Therapeutic Class: Abortive Migraine and Tension-Type Headache Agent.
Regulatory Note for Researchers: While historically widely prescribed, the IAD combination is classified by the US FDA as an "unapproved marketed drug." Originally "grandfathered" under the 1938 Food, Drug, and Cosmetic Act, it was withdrawn from the commercial market not due to safety failures, but due to a lack of modern efficacy data required by the 1962 Drug Efficacy Study Implementation (DESI) amendments. However, the components remain available via compounding pharmacies.[4] This guide evaluates the scientific efficacy of IAD relative to modern standards (Triptans) to inform ongoing pharmacological research.
Mechanistic Triad: Pharmacodynamics & Synergism[7]
The efficacy of IAD relies on a multi-modal approach targeting vascular tone, nociception, and central sedation. Unlike Triptans, which act as selective 5-HT1B/1D agonists, IAD utilizes a broader sympathomimetic and sedative mechanism.
Component Analysis
-
Isometheptene Mucate (65 mg): An indirect-acting sympathomimetic amine.
-
Dichloralphenazone (100 mg): A molecular complex of Chloral Hydrate and Antipyrine (Phenazone).
-
Dissociation: Upon ingestion, it dissociates 1:2 into its components.
-
Chloral Hydrate
Trichloroethanol: The active metabolite responsible for mild sedation and anxiolysis, reducing the emotional reaction to pain. -
Antipyrine:[9][10][11] A pyrazolone derivative with weak anti-inflammatory and analgesic properties (COX inhibition).
-
-
Acetaminophen (325 mg):
Pharmacodynamic Pathway Diagram
Figure 1: Pharmacodynamic dissociation and target engagement of the Isometheptene/Acetaminophen/Dichloralphenazone complex.
Comparative Efficacy Analysis
The following data synthesizes pivotal trials comparing IAD against Sumatriptan (the gold standard) and Placebo.
IAD vs. Sumatriptan Succinate
Research by Freitag et al. and Diamond et al. compared IAD to Sumatriptan (oral and subcutaneous) in mild-to-moderate migraine attacks.
| Metric | IAD Combination | Sumatriptan (Oral 100mg) | Statistical Significance |
| Pain Relief (2 Hours) | 55% - 62% | 50% - 61% | NS (Not Significant) |
| Pain Free (2 Hours) | 28% | 29% | NS |
| Recurrence Rate (24h) | ~30% | ~30% | NS |
| Adverse Events (AEs) | 21% (Dizziness, sedation) | 43% (Chest pressure, paresthesia) | p < 0.05 (Favors IAD) |
| Functional Disability | Superior improvement at 1h | Slower onset | p < 0.05 (Favors IAD) |
Key Insight: While Sumatriptan is superior for severe attacks, IAD demonstrated equivalent efficacy for mild-to-moderate attacks with a significantly better side-effect profile, likely due to the sedative component mitigating the "jitteriness" often associated with sympathomimetics.
IAD vs. Placebo
In historical controlled trials (Diamond 1976), IAD showed statistically significant superiority over placebo.
-
Good/Excellent Relief: 72% (IAD) vs. 24% (Placebo).
-
Rescue Med Requirement: Significantly lower in the IAD group.
Safety & Toxicology Profile
Researchers must account for the specific toxicity profiles of the metabolites, particularly when designing dosing protocols.
-
Dichloralphenazone Risks:
-
Porphyria: Contraindicated due to antipyrine's induction of porphyrin synthesis.
-
Dependence: Schedule IV substance (USA) due to chloral hydrate content.[10]
-
Drug Interactions:[5][12] Antipyrine induces hepatic microsomal enzymes, potentially altering the metabolism of anticoagulants (Warfarin) and oral contraceptives.
-
-
Isometheptene Risks:
-
Cardiovascular: Hypertension, organic heart disease.[5]
-
Ocular: Glaucoma (due to mydriatic potential).
-
MAOI Interaction: Hypertensive crisis risk if taken within 14 days of MAOIs.
-
Experimental Protocols for Validation
For researchers looking to validate this combination in a modern setting, the following protocols ensure data integrity and mechanistic confirmation.
Protocol A: Ex Vivo Cranial Artery Vasoconstriction Assay
Objective: To quantify the vasoconstrictive potency of Isometheptene relative to Sumatriptan.
-
Tissue Prep: Isolate porcine basilar arteries (structurally similar to human). Remove endothelium to isolate smooth muscle response.
-
Mounting: Mount arterial rings (2mm) in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.
-
Equilibration: Apply resting tension of 1.0g for 60 minutes.
-
Challenge:
-
Control: KCl (60 mM) to establish max contraction.
-
Experimental Group A: Cumulative dosing of Isometheptene (
to M). -
Experimental Group B: Cumulative dosing of Sumatriptan (
to M).
-
-
Data Acquisition: Measure isometric tension using force-displacement transducers.
-
Analysis: Calculate
and for both agents.
Protocol B: Pharmacokinetic Profiling (LC-MS/MS)
Objective: To track the dissociation of Dichloralphenazone and the bioavailability of Trichloroethanol.
Figure 2: Workflow for pharmacokinetic validation of IAD metabolites.
Methodology:
-
Internal Standard: Use D3-Trichloroethanol.
-
Extraction: Liquid-liquid extraction using ethyl acetate.
-
Detection: Monitor transitions for Isometheptene (m/z 142
58) and Trichloroethanol (glucuronide conjugate monitoring required for total exposure).
Conclusion
The Isometheptene/Acetaminophen/Dichloralphenazone combination represents a distinct pharmacological approach from the triptan class. While lacking modern FDA approval due to historical regulatory shifts, clinical data suggests it is a viable, efficacious alternative for patients intolerant to triptans or those with mild-to-moderate vascular headaches. Its efficacy is driven by the synergistic "calm and constrict" mechanism—vasoconstriction via isometheptene coupled with the sedative action of chloral hydrate metabolites.
Research into this combination should focus on:
-
Genomic Response: Identifying responders based on CYP450 metabolic profiles (affecting antipyrine/chloral hydrate metabolism).
-
Compounding Standards: ensuring stability of the dichloralphenazone complex in non-commercial formulations.
References
-
Diamond, S. (1976).[13] "Treatment of migraine with isometheptene, acetaminophen, and dichloralphenazone combination: a double-blind, crossover trial." Headache: The Journal of Head and Face Pain.
-
Freitag, F. G., et al. (2001).[3] "Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine." Headache.
-
US Food and Drug Administration. (2017).[8][14] "Federal Register: Determination That MIDRIN (Isometheptene Mucate, Dichloralphenazone, and Acetaminophen) Capsules Were Not Withdrawn From Sale for Reasons of Safety or Effectiveness."
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10188, Dichloralphenazone." PubChem.
-
Lieder, L. E. (1961). "Isometheptene mucate in the treatment of migraine and tension headaches."[7] Ohio State Medical Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isometheptene, Dichloralphenazone and Acetaminophen Capsules: Package Insert / Prescribing Info [drugs.com]
- 3. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Compounding Opportunity with Isometheptene Mucate [pccarx.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Articles [globalrx.com]
- 8. THE PCCA BLOG | 2 Potential Alternatives to Dichloralphenazone [pccarx.com]
- 9. Dichloralphenazone - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dichloralphenazone | C15H18Cl6N2O5 | CID 10188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Evidence Summary - Self-Administered Drug Treatments for Acute Migraine Headache - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. goodrx.com [goodrx.com]
Safety Operating Guide
Executive Summary & Regulatory Classification
Isometheptene Maleate (CAS: 51277-00-0 / 503-01-5 for free base) is a sympathomimetic amine used primarily for its vasoconstricting properties in migraine research and formulation.
Proper disposal requires navigating a complex intersection of environmental regulations (EPA/RCRA) and drug control status (DEA) . While Isometheptene itself is not currently a federally controlled substance (Schedule I-V) under the US Controlled Substances Act (CSA) as a raw material, it is frequently compounded with Schedule IV substances (e.g., Dichloralphenazone).
Critical Operational Warning:
-
Pure Isometheptene Maleate: Handle as Hazardous Chemical Waste .
-
Compounded/Finished Dosage (e.g., with Dichloralphenazone): Must be handled as DEA Schedule IV Controlled Waste .
This guide focuses on the pure chemical substance and laboratory preparations.
Chemical Safety & Waste Characterization
Before initiating disposal, you must characterize the waste stream to select the correct destruction method.
Physicochemical Data for Disposal
| Property | Specification | Disposal Implication |
| Physical State | White Crystalline Powder | Particulate hazard; requires P95/P100 respiratory protection during transfer. |
| Solubility | Soluble in Water & Alcohol | DO NOT SEWER. High mobility in aquatic environments; poses bioaccumulation risks. |
| Flash Point | >100°C (Estimated) | Generally not classified as "Ignitable" (D001), but organic mixtures may be. |
| RCRA Status | Non-Listed (Not P or U listed) | Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents). |
| Bioactivity | Sympathomimetic / Vasoconstrictor | Must undergo High-Temperature Incineration to ensure complete thermal destruction. |
Pre-Disposal Protocol: The "Self-Validating" System
To ensure compliance and safety, implement this three-step verification loop before moving any material.
-
Segregation (The Source Rule): Never mix Isometheptene waste with oxidizers or strong acids. Keep it in the "Organic Pharmaceutical" or "Toxic" waste stream.
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is acidic.
-
Labeling: Label immediately upon generation. Do not use generic "Chemical Waste" tags. Use the specific nomenclature: "Isometheptene Maleate - Toxic Bioactive Agent."
Disposal Workflows
Scenario A: Disposal of Pure Solid Substance (Expired/Obsolete)
Best for: Old inventory, expired APIs, or off-spec raw powder.
-
Inventory Adjustment: If your lab tracks inventory, mark the mass as "To Be Disposed."
-
Primary Containment: Keep the substance in its original manufacturer vial if possible. Tightly cap.[1]
-
Secondary Containment: Place the vial into a clear, sealable plastic bag (4-mil polyethylene).
-
Waste Stream Selection:
-
Option 1 (Preferred): Reverse Distribution.[2] Contact your waste vendor (e.g., Stericycle, Veolia, Clean Harbors) to see if it qualifies for credit/return.
-
Option 2 (Destruction): Place in the "Solid Incineration" bin.
-
-
Documentation: Log the weight and date on your lab's Hazardous Waste Manifest.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)
Best for: Solvents containing Isometheptene.
-
pH Check: Ensure the waste mixture is between pH 5 and 9 to prevent container corrosion.
-
Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Isometheptene does not change this classification.
-
Accumulation: Pour into a dedicated satellite accumulation carboy.
-
Crucial: Leave 10% headspace to prevent over-pressurization.
-
-
Tagging: List "Isometheptene Maleate" as a trace contaminant (<1%) or principal constituent on the waste tag.
Decision Logic: Waste Stream Determination
Use the following logic flow to determine the exact regulatory path for your material.
Figure 1: Decision tree for categorizing Isometheptene Maleate waste streams. Note the critical divergence for DEA-controlled mixtures.
Emergency Spill Response (Isometheptene Specific)
In the event of a powder spill outside of a containment hood:
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloving recommended) , safety goggles, and an N95/P100 respirator (to prevent inhalation of sympathomimetic dust).
-
Containment: Gently cover the spill with paper towels dampened with water (to prevent dust generation). Do not dry sweep.
-
Cleanup:
-
Scoop the wet material into a wide-mouth jar.
-
Wipe the surface three times with a soap/water solution.
-
Place all wipes and gloves into the hazardous waste bag.
-
-
Validation: Verify no residual powder remains using a UV light (if applicable for fluorescent impurities) or visual inspection.
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]
-
U.S. Drug Enforcement Administration (DEA). (2023).[3] List of Controlled Substances (Orange Book). Title 21 Code of Federal Regulations. [Link]
-
PubChem. (2023). Isometheptene Maleate Compound Summary (CID 51277-00-0). National Center for Biotechnology Information. [Link]
-
Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]
Sources
Personal protective equipment for handling Isometheptene Maleate
Topic: Personal protective equipment for handling Isometheptene Maleate Content Type: Operational Safety & Logistics Guide[1]
Executive Safety Summary
Immediate Action Required: Treat Isometheptene Maleate as a Potent Pharmacologically Active Material (PPAM) . Unlike benign reagents, the primary risk here is not just chemical burns, but systemic pharmacological effects (vasoconstriction) upon absorption or inhalation.
-
CAS No: 503-01-5 (Base), salt forms vary.
-
Physical State: White crystalline powder (High static potential).
-
Primary GHS Hazards:
Scientific Context: The "Why" Behind the Protocol
Expertise & Experience: To select the correct PPE, one must understand the molecule's mechanism. Isometheptene is a sympathomimetic amine.[4] It functions by activating the sympathetic nervous system, mimicking epinephrine and norepinephrine.[4]
The Physiological Risk: Upon systemic absorption (via inhalation of dust or transdermal solvent transport), it acts on adrenergic receptors to induce smooth muscle contraction .[4]
-
Vasoconstriction: The primary mechanism for its anti-migraine efficacy is also its primary occupational hazard. Accidental exposure can lead to acute hypertension, tachycardia, and cerebral vasoconstriction.
-
The "Maleate" Factor: The maleate salt form increases the compound's polarity, making it less volatile but potentially more hygroscopic and prone to static charge during weighing. This increases the risk of "dust fly" and subsequent inhalation.
PPE Selection Matrix
Trustworthiness: This matrix relies on the principle of permeation vs. degradation . Standard latex gloves are insufficient for amine salts in organic solvents due to rapid permeation.
| Protection Zone | Standard Protocol (Small Scale <1g) | High-Risk Protocol (Bulk/Spill) | Technical Rationale |
| Respiratory | N95 (Fit-tested) or P100 Half-mask | PAPR (Powered Air Purifying Respirator) with HEPA cartridges | Dust Control: The solid is fine and static-prone. Inhalation provides the fastest route to systemic adrenergic toxicity. |
| Dermal (Hand) | Double Nitrile (Min 5 mil thickness) | Double Nitrile (Long cuff) + Laminated Film (Silver Shield) if using organic solvents | Permeation: Nitrile offers excellent resistance to solid salts. If dissolved in Methanol/DMSO, the solvent drives the permeation; laminated film is required for prolonged contact. |
| Dermal (Body) | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Coveralls (Disposable) + Sleeve Covers | Contamination: Cotton absorbs liquids; Tyvek repels dust and splashes, preventing the "wicking" of hazardous solutions to the skin. |
| Ocular | Safety Glasses with side shields | Chemical Splash Goggles (Indirect Vent) | Irritation: Amines are alkaline irritants. Goggles prevent dust entry that glasses cannot seal against. |
Decision Logic: PPE & Engineering Controls
Visualization: The following diagram illustrates the decision workflow for handling Isometheptene Maleate based on physical state and quantity.
Caption: Operational workflow determining Engineering Controls and PPE based on the physical state of Isometheptene Maleate.
Operational Protocols
A. Weighing & Solubilization (Critical Step)
The highest risk of exposure occurs during the transfer of the dry maleate salt.
-
Engineering Setup:
-
Perform all weighing inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Management: Maleate salts are often fluffy and hold static charge. Use an anti-static gun or ionizing bar inside the hood to prevent the powder from "jumping" off the spatula.
-
-
Donning PPE:
-
Put on the first pair of nitrile gloves (under the lab coat cuff).
-
Put on the second pair of nitrile gloves (over the lab coat cuff).
-
Don N95 respirator before opening the vial.
-
-
Transfer:
-
Use a disposable weighing boat. Do not use weighing paper (high slip risk).
-
Immediately recap the stock vial after mass verification.
-
Solvent Addition: Add solvent (e.g., Methanol, Water) to the solid inside the hood to minimize dust potential before moving the vessel.
-
B. Waste Management & Decontamination
Isometheptene is toxic to aquatic life (H410).[2] It must never enter the drainage system.
-
Liquids: Collect all mother liquors and rinsates in a container labeled "Hazardous Waste: Toxic Organic - Isometheptene."
-
Solids: Disposable spatulas, weighing boats, and contaminated gloves must be bagged in a clear hazardous waste bag, sealed, and placed in the solid waste drum.
-
Decontamination:
-
Wipe down the balance and hood surface with a 10% Bleach solution or a surfactant-based cleaner (e.g., Decon 90) to degrade the amine.
-
Follow with a water rinse to remove corrosive residues.
-
Emergency Response: Spills
Self-Validating System: The response must prevent the generation of aerosols.[2][5]
-
Scenario: 500mg vial of Isometheptene Maleate powder drops and shatters.
-
Step 1: Evacuate & Isolate. Clear the immediate area (10ft radius).
-
Step 2: Dampen. Gently cover the powder with paper towels soaked in water or inert oil . Reason: This prevents dust from becoming airborne during cleanup.[6]
-
Step 3: Collect. Scoop up the damp mass/glass using a dustpan or stiff card. Place in a wide-mouth hazardous waste jar.
-
Step 4: Wipe. Clean the area 3x with soap and water.
References
-
PubChem. (n.d.). Isometheptene | C9H19N. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[3] Summary of Classification and Labelling: Isometheptene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. Methiothepin Maleate|MSDS [dcchemicals.com]
- 3. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isometheptene - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. uspmsds.com [uspmsds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
